molecular formula C6H3BrClN3 B12828739 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine

2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Cat. No.: B12828739
M. Wt: 232.46 g/mol
InChI Key: PQWKKWALBUAIEM-UHFFFAOYSA-N
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Description

2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine is a useful research compound. Its molecular formula is C6H3BrClN3 and its molecular weight is 232.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C6H3BrClN3/c7-6-10-3-1-2-9-5(8)4(3)11-6/h1-2H,(H,10,11)

InChI Key

PQWKKWALBUAIEM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1NC(=N2)Br)Cl

Origin of Product

United States

Foundational & Exploratory

2-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine: A Comprehensive Technical Guide for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics often relies on privileged scaffolds that mimic endogenous molecules. The imidazo[4,5-c]pyridine core is a recognized bioisostere of the purine nucleus, sharing critical structural and electronic properties that facilitate high-affinity interactions with kinases, DNA, and RNA .

2-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine (CAS: 1638767-42-6) represents an advanced, bifunctionalized building block . By strategically positioning two different halogens (bromine at C2 and chlorine at C4), this scaffold offers orthogonal reactivity. This chemoselectivity is highly prized by drug development professionals, as it allows for sequential, regioselective cross-coupling reactions without the need for cumbersome protecting group strategies. This whitepaper details the physicochemical profile, structural rationale, and a self-validating de novo synthesis protocol for this critical intermediate.

Physicochemical Profiling & Structural Analysis

The utility of a scaffold in drug discovery is heavily dictated by its physicochemical properties. The low Topological Polar Surface Area (TPSA) and favorable partition coefficient (LogP) of 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine make it an excellent starting point for designing central nervous system (CNS) penetrant drugs or orally bioavailable candidates .

Quantitative Data Summary
PropertyValue
Chemical Name 2-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine
CAS Registry Number 1638767-42-6
Molecular Formula C6H3BrClN3
Molecular Weight 232.47 g/mol
SMILES Clc1ncc2[nH]c(Br)nc2c1
Topological Polar Surface Area (TPSA) 41.57 Ų
LogP (Predicted) 2.37
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 0
The Rationale of Orthogonal Reactivity

The power of this molecule lies in the differential bond dissociation energies and electronic environments of its halogens:

  • C2-Bromine (Imidazole Ring): The C-Br bond is weaker than the C-Cl bond. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the oxidative addition of Pd(0) occurs preferentially and rapidly at the C2-Br position.

  • C4-Chlorine (Pyridine Ring): The C4 position is adjacent to the pyridine nitrogen, making it highly electron-deficient. While it resists initial coupling due to the stronger C-Cl bond, once the C2 position is functionalized, the C4-Cl bond can be activated under harsher conditions or with specific ligands (e.g., Buchwald-Hartwig amination) for secondary functionalization .

Experimental Methodology: De Novo Synthesis

To ensure high purity and yield, the synthesis of 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine is typically achieved via a two-step sequence starting from 2-chloro-3,4-diaminopyridine. The protocols below are designed as self-validating systems, incorporating in-process controls and mechanistic causality.

Step 1: Imidazolone Ring Closure

Objective: Construct the fused imidazole ring to yield 4-chloro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. Causality: 1,1'-Carbonyldiimidazole (CDI) is selected over phosgene or urea due to its milder reaction profile, lower toxicity, and the formation of volatile/easily removable byproducts (imidazole and CO₂).

  • Preparation: Suspend 2-chloro-3,4-diaminopyridine (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Activation: Cool the mixture to 0 °C. Add CDI (1.2 eq) portion-wise. Note: Cooling is critical to control the exothermic release of CO₂ and prevent side-reactions.

  • Cyclization: Warm the reaction to room temperature, then heat to reflux (approx. 65 °C) for 12 hours.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the diamine mass (

    
     144) and appearance of the imidazolone mass (
    
    
    
    170) confirms completion.
  • Isolation: Cool to room temperature, concentrate under reduced pressure, and triturate the residue with cold water. Filter the resulting precipitate and dry under high vacuum.

Step 2: Deoxychlorination / Bromination

Objective: Convert the C2-oxo group to a C2-bromo group. Causality: Phosphorus oxybromide (POBr₃) acts as both an activating agent and a bromide source. It converts the tautomeric C2-hydroxy group into a reactive phosphite ester leaving group, which is subsequently displaced by bromide ions via nucleophilic aromatic substitution.

  • Preparation: Suspend the 4-chloro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one intermediate (1.0 eq) in anhydrous toluene (or use neat POBr₃ if scaling down).

  • Halogenation: Add POBr₃ (3.0 eq) cautiously. Heat the mixture to 110 °C (reflux) for 4–6 hours. The heterogeneous suspension will clarify as the product forms.

  • Quenching (Critical Step): Cool the mixture to 0 °C. Carefully quench by dropwise addition of ice water. Causality for pH adjustment: Adjust the pH to 8–9 using aqueous ammonia (NH₄OH). This neutralizes the hydrobromic/phosphoric acid byproducts and ensures the imidazopyridine nitrogen is deprotonated, preventing the product from partitioning into the aqueous layer as a salt.

  • Extraction & Purification: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure target compound.

Mechanistic Workflow & Functionalization Pathway

The following diagram illustrates the synthetic workflow and demonstrates how the resulting scaffold is utilized in downstream drug discovery via orthogonal functionalization.

G SM 2-Chloro-3,4-diaminopyridine (Starting Material) Cyclization 4-Chloro-1,3-dihydro-2H- imidazo[4,5-c]pyridin-2-one SM->Cyclization CDI, THF, Reflux (Urea Formation) Target 2-Bromo-4-chloro-1H- imidazo[4,5-c]pyridine (Target Scaffold) Cyclization->Target POBr3, Toluene, Reflux (Bromination) Coupling1 C2-Functionalized Intermediate (via Pd-Catalyzed Suzuki) Target->Coupling1 R1-B(OH)2, Pd(dppf)Cl2 (Regioselective C2-Br Reaction) Coupling2 C2, C4-Bifunctionalized Product (Advanced Drug Candidate) Coupling1->Coupling2 R2-NH2, Pd2(dba)3 (C4-Cl Amination)

Figure 1: Synthetic workflow and sequential regioselective functionalization of the scaffold.

References

  • PubChem Compound Summary for CID 9227, 1H-Imidazo(4,5-c)pyridine , National Center for Biotechnology Information. Available at:[Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications , MDPI. Available at:[Link]

A Technical Guide to the Medicinal Chemistry Applications of Imidazo[4,5-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazo[4,5-c]pyridine Core - A Privileged Scaffold in Drug Discovery

The imidazo[4,5-c]pyridine ring system, also known as 3-deazapurine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry. Its structural resemblance to naturally occurring purines, such as adenine and guanine, allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in the design of novel therapeutics.[1][2] This structural mimicry enables imidazo[4,5-c]pyridine derivatives to function as antagonists or agonists at receptors and as inhibitors of enzymes that typically bind purine-based substrates. Consequently, this scaffold has been successfully incorporated into molecules exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4] This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of imidazo[4,5-c]pyridine derivatives, offering insights for researchers and drug development professionals.

I. Synthetic Strategies for Imidazo[4,5-c]pyridine Derivatives

The construction of the imidazo[4,5-c]pyridine core is a critical step in the development of new therapeutic agents. Various synthetic routes have been established, often starting from substituted diaminopyridines. A common and effective method involves the cyclization of a 3,4-diaminopyridine precursor with various reagents to form the imidazole ring.

A classical approach involves the condensation of 3,4-diaminopyridine with carboxylic acids or their derivatives.[3] For instance, reacting 5-methyl-3,4-diaminopyridine with 100% formic acid under reflux yields 7-methyl-3H-imidazo[4,5-c]pyridine.[5] More advanced strategies employ palladium-catalyzed amidation reactions and solid-phase synthesis techniques, which allow for the efficient generation of diverse libraries of substituted imidazo[4,5-c]pyridines. Solid-phase synthesis, in particular, offers a streamlined path to creating trisubstituted derivatives by sequentially reacting polymer-supported amines with building blocks like 2,4-dichloro-3-nitropyridine, followed by nitro group reduction and imidazole ring closure.[6]

Experimental Protocol: General Synthesis of 2-Aryl-Imidazo[4,5-c]pyridines

This protocol describes a common method for synthesizing 2-substituted imidazo[4,5-c]pyridines through the oxidative cyclization of 3,4-diaminopyridine with an aromatic aldehyde.[7]

Materials:

  • 3,4-Diaminopyridine

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium Metabisulfite (Na2S2O5)

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol for recrystallization

Procedure:

  • Adduct Formation: In a round-bottom flask, dissolve the substituted benzaldehyde in a minimal amount of a suitable solvent. Add an equimolar amount of sodium metabisulfite and stir to form the aldehyde-bisulfite adduct.

  • Reaction Setup: To a separate flask, add 3,4-diaminopyridine and the pre-formed aldehyde-bisulfite adduct in equimolar amounts.

  • Cyclization: Add DMSO to the flask and heat the reaction mixture to 160-165 °C in an oil bath.[8]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed (typically 15-30 minutes).

  • Work-up: Cool the reaction mixture to room temperature and pour it into an excess of water. A precipitate will form.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with water and then with a small amount of cold ethanol.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the desired 2-aryl-imidazo[4,5-c]pyridine.[1]

II. Anticancer Applications: Targeting Key Oncogenic Pathways

The imidazo[4,5-c]pyridine scaffold has emerged as a cornerstone in the development of novel anticancer agents, primarily through its effectiveness as a kinase inhibitor, but also by engaging other crucial cancer-related targets.

A. Kinase Inhibition

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The ATP-binding pocket of many kinases is well-suited to accommodate the purine-like structure of imidazo[4,5-c]pyridines, making them excellent candidates for kinase inhibitor development.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key component of the B-cell receptor signaling pathway, making it a validated target for B-cell malignancies. Trisubstituted imidazo[4,5-c]pyridines have been designed and synthesized as potent BTK inhibitors, demonstrating selective targeting in Burkitt lymphoma and mantle cell lymphoma cell lines.[9]

  • DNA-Dependent Protein Kinase (DNA-PK) Inhibitors: DNA-PK plays a central role in the repair of DNA double-strand breaks through non-homologous end-joining. Inhibiting this kinase can sensitize cancer cells to radiation therapy. A novel class of 6-anilino imidazo[4,5-c]pyridin-2-ones has been identified as potent and selective DNA-PK inhibitors, showing significant potential as radiosensitizers for cancer treatment.[10][11]

  • Src Family Kinase (SFK) Inhibitors: SFKs are non-receptor tyrosine kinases whose deregulation is implicated in the development of glioblastoma multiforme (GBM), an aggressive brain tumor. Imidazo[4,5-c]pyridin-2-one derivatives have been developed as submicromolar inhibitors of Src and Fyn kinases, exhibiting effective antiproliferative activity against multiple GBM cell lines.[12]

Below is a generalized workflow for identifying and characterizing kinase inhibitors based on the imidazo[4,5-c]pyridine scaffold.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Scaffold_Selection Select Imidazo[4,5-c]pyridine Scaffold Library_Synthesis Synthesize Derivative Library Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening (Kinase Panel) Library_Synthesis->HTS Hit_Validation Hit Validation & IC50 Determination HTS->Hit_Validation Identify Hits SAR_Studies Structure-Activity Relationship (SAR) Hit_Validation->SAR_Studies Lead_Optimization Lead Optimization (Potency, Selectivity) SAR_Studies->Lead_Optimization Cell_Assays Cell-Based Assays (Proliferation, Apoptosis) Lead_Optimization->Cell_Assays Select Lead Candidate In_Vivo In Vivo Xenograft Models Cell_Assays->In_Vivo ADME_Tox ADME/Tox Profiling In_Vivo->ADME_Tox

Caption: Workflow for Kinase Inhibitor Drug Discovery.

The following diagram illustrates a simplified signaling pathway for a receptor tyrosine kinase (RTK) and how an imidazo[4,5-c]pyridine-based inhibitor can block its downstream effects.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS/MAPK) RTK->Downstream Phosphorylates & Activates Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->RTK Blocks ATP Binding ATP ATP ATP->RTK Binds to Catalytic Site Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Mechanism of RTK Inhibition by Imidazo[4,5-c]pyridines.

B. Other Anticancer Mechanisms
  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP inhibitors are effective in cancers with deficiencies in DNA repair pathways. A series of imidazo[4,5-c]pyridines demonstrated moderate to good PARP inhibitory activity, which enhances the sensitivity of tumor cells to chemotherapy agents like temozolomide.[3][5]

  • Toll-Like Receptor 7 (TLR7) Agonism: Activating the immune system to fight cancer is a powerful therapeutic strategy. Novel imidazo[4,5-c]pyridine compounds have been developed as agonists of TLR7, an endosomal receptor that triggers a strong inflammatory response.[13][14] Systemic administration of these agonists can activate immune cells within the tumor microenvironment, leading to antitumor effects.[14]

  • General Cytotoxicity: Various imidazo[4,5-c]pyridine derivatives, often hybridized with other pharmacophores like isoxazole or urea, have shown significant cytotoxic potential against cancer cell lines such as MCF-7 (breast) and A-549 (lung).[15][16]

Data Presentation: SAR of Anticancer Imidazo[4,5-c]pyridines
Target ClassScaffold PositionFavorable SubstituentsUnfavorable SubstituentsReference(s)
Kinases (general) C2Aryl groups (e.g., phenyl, fluorophenyl)Large, bulky groups[12][17]
C6Both hydrophobic and hydrophilic groups are well-tolerated-[9]
N-PositionCyclopentyl, substituted phenyl ringsShort-chain alkanes[12]
PARP C2Phenyl ring with N-hydroxycarboximidamide groupAlkyl substitution on the amidine nitrogen[5]
Antiviral (RdRp) C22-FluorophenylUnsubstituted phenyl[17]
N5(4-Bromophenyl)methylSmall alkyl groups[18]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of imidazo[4,5-c]pyridine compounds on cancer cell lines.[15]

Materials:

  • Cancer cell lines (e.g., A-549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multiskan plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

III. Antiviral Activity: A Promising Avenue

The structural similarity of imidazo[4,5-c]pyridines to purine nucleosides makes them attractive candidates for antiviral drug development, particularly for targeting viral polymerases.

Derivatives of this scaffold have demonstrated potent activity against RNA viruses. For example, 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) is a highly effective inhibitor of the in vitro replication of Classical Swine Fever Virus (CSFV).[18] Mechanistic studies revealed that BPIP targets the viral NS5B protein, an RNA-dependent RNA polymerase (RdRp).[18] Interestingly, slight modifications to this lead compound, such as introducing a fluorine atom to the 2-phenyl substituent, can shift the activity profile from anti-pestivirus to selective inhibition of the Hepatitis C Virus (HCV) replicon.[6][17]

IV. Anti-inflammatory and Immunosuppressive Properties

The imidazo[4,5-c]pyridine core has also been explored for its potential to modulate the immune system. Certain derivatives, particularly the 3-deazapurine nucleosides, have shown immunosuppressive and anti-inflammatory effects.[19][20] For instance, 3-deazaadenosine was identified as a potent inhibitor of lymphocyte-mediated cytolysis in vitro and demonstrated significant in vivo anti-inflammatory activity in a rat carrageenan pleurisy model.[19] These compounds were found to be generally non-cytotoxic to mammalian cells, highlighting their potential therapeutic window.[19]

V. Other Therapeutic Applications

The versatility of the imidazo[4,5-c]pyridine scaffold extends to other therapeutic areas:

  • Antimycobacterial Activity: Novel derivatives containing amide, urea, or sulfonamide moieties have been synthesized and evaluated for activity against Mycobacterium tuberculosis. Several compounds showed significant in vitro and in vivo efficacy, reducing the bacterial load in lung and spleen tissues in animal models.[21]

  • Antimicrobial and Antifungal Activity: A range of 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivatives have been synthesized and tested against various bacteria and fungi. Some compounds exhibited promising activity with low minimum inhibitory concentration (MIC) values (4-8 µg/mL) against strains like Staphylococcus aureus and Candida albicans.[22][23]

VI. Future Perspectives and Conclusion

The imidazo[4,5-c]pyridine scaffold is a proven and highly versatile platform in medicinal chemistry. Its ability to mimic natural purines provides a strategic advantage for designing molecules that can interact with a multitude of biological targets with high specificity and potency. The successful development of kinase inhibitors, antiviral agents, and immunomodulators based on this core structure underscores its therapeutic potential.

Future research will likely focus on several key areas: expanding the chemical space through novel synthetic methodologies, exploring new biological targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The application of computational docking and molecular dynamics simulations will continue to refine the design of next-generation imidazo[4,5-c]pyridine-based drugs.[12] As our understanding of complex disease pathways deepens, the adaptability and proven track record of the imidazo[4,5-c]pyridine scaffold will ensure its continued prominence in the quest for new and effective medicines.

VII. References

  • Dvořáková, B., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available from: [Link]

  • Kumar, A., et al. (2020). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry. Available from: [Link]

  • Hnídková, M., et al. (2021). 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Montgomery, J. A., et al. (1986). Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents. Journal of Medicinal Chemistry. Available from: [Link]

  • Cieplik, J., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available from: [Link]

  • Cieplik, J., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized imidazo[4,5-c]pyridine. ResearchGate. Available from: [Link]

  • Paeshuyse, J., et al. (2008). Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase. Antiviral Research. Available from: [Link]

  • Golding, B. T., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. Available from: [Link]

  • Kumar, P., et al. (2025). Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. ResearchGate. Available from: [Link]

  • Puerstinger, G., et al. (2007). Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Golding, B. T., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. Available from: [Link]

  • Kumar, P., et al. (n.d.). Design rationale for imidazo[4,5‐c]pyridine, piperidine possess isoxazole and urea moieties. Wiley Online Library. Available from: [Link]

  • Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Wang, J., et al. (2025). Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Barlin, G. B., & Lakshminarayana, P. (1983). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. Available from: [Link]

  • Wang, J., et al. (2024). Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. PMC. Available from: [Link]

  • Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly. Available from: [Link]

  • Montgomery, J. A., et al. (1986). Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Examples of bioactive agents possessing imidazo[4,5-b]pyridine or imidazo[4,5-c]pyridine cores. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of some published imidazo[4,5-b]pyridine and imidazo [4,5-c]pyridine derivatives. ResearchGate. Available from: [Link]

  • van der Klein, P. A., et al. (2011). Structure-Activity Relationships of new 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as Allosteric Enhancers of the A3 Adenosine Receptor. PMC. Available from: [Link]

  • Cieplik, J., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. ResearchGate. Available from: [Link]

  • Popat, K. H., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available from: [Link]

  • Dragić, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available from: [Link]

  • ResearchGate. (n.d.). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. Available from: [Link]

  • Khatun, S., et al. (2022). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • Barlin, G. B., & Lakshminarayana, P. (1983). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. Available from: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and. Der Pharma Chemica. Available from: [Link]

  • ResearchGate. (n.d.). Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate. Available from: [Link]

  • da Silva, G. G., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • Taylor & Francis Online. (2024). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online. Available from: [Link]

Sources

2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Introduction

Heterocyclic compounds form the backbone of a vast array of functional molecules, from pharmaceuticals to materials science. Among these, the imidazo[4,5-c]pyridine scaffold is of significant interest to medicinal chemists. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, making it a privileged core for drug discovery.[1] This guide provides a comprehensive technical overview of a key derivative, 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine, a versatile building block for chemical synthesis. We will explore its fundamental identifiers, a robust synthetic pathway, its nuanced chemical reactivity, and its applications in the development of novel therapeutics. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Core Identifiers and Physicochemical Properties

Precise identification is the cornerstone of chemical research. 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine is a synthetically useful intermediate characterized by the following identifiers and properties. The strategic placement of two distinct halogen atoms—a bromine at the 2-position and a chlorine at the 4-position—provides orthogonal handles for selective functionalization.

IdentifierValueSource
CAS Number 1638767-42-6[2]
Molecular Formula C₆H₃BrClN₃[2]
Molecular Weight 232.47 g/mol [2]
IUPAC Name 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
SMILES ClC1=NC=CC2=C1N=C(Br)N2[2]
Topological Polar Surface Area (TPSA) 41.57 Ų[2]
Predicted logP 2.37[2]
Storage Conditions Sealed in dry, 2-8°C[2]

Synthesis Pathway and Experimental Protocol

The construction of the imidazo[4,5-c]pyridine core is typically achieved through the cyclization of a suitably substituted diaminopyridine. A common and effective strategy involves the bromination and subsequent cyclization of a 4-chloro-3,4-diaminopyridine precursor. The causality behind this approach lies in the established methods for forming the imidazole ring from an ortho-diamino aromatic system.

Conceptual Synthesis Workflow

The synthesis can be visualized as a two-step process starting from a commercially available precursor. The first step establishes the diaminopyridine core, and the second step involves a cyclization-bromination to yield the target compound.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization & Bromination A 4-Chloro-3-nitropyridine B Reduction (e.g., Fe/HCl or H₂, Pd/C) A->B C Pyridine-3,4-diamine, 5-chloro B->C D Pyridine-3,4-diamine, 5-chloro E Cyclizing Agent / Brominating Source (e.g., Cyanogen bromide, BrCN) D->E F 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine (Target Compound) E->F

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol: One-Pot Cyclization and Bromination

This protocol is a representative method adapted from general procedures for synthesizing similar 2-bromo-imidazo-heterocycles.[3] The choice of cyanogen bromide serves a dual purpose: it facilitates the ring closure with the diamine and acts as the bromine source for the 2-position of the newly formed imidazole ring.

Materials:

  • 5-chloro-pyridine-3,4-diamine

  • Cyanogen bromide (BrCN)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 5-chloro-pyridine-3,4-diamine (1.0 eq) in methanol (10 mL/g), add cyanogen bromide (1.1 eq) portion-wise at 0 °C. Causality: The low temperature is crucial to control the exothermicity of the reaction and minimize side-product formation. Methanol is chosen as a polar protic solvent to solubilize the starting materials.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Neutralization: Carefully add saturated sodium bicarbonate solution to the residue until the pH is neutral (~7-8). This step neutralizes any acidic byproducts.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). The organic layers are combined.

  • Washing and Drying: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine.

Chemical Reactivity and Derivatization Potential

The synthetic utility of 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine stems from the differential reactivity of its two halogen substituents. The C-Br bond at the 2-position is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the C-Cl bond at the 4-position. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle.[4] Conversely, the C-Cl bond, being on the pyridine ring, is more activated towards nucleophilic aromatic substitution (SNAr).[5]

This orthogonal reactivity allows for a stepwise and selective functionalization of the scaffold, making it an exceptionally valuable intermediate.

G cluster_0 Pd-Catalyzed Cross-Coupling (at C2-Br) cluster_1 Nucleophilic Aromatic Substitution (at C4-Cl) cluster_2 Resulting Scaffolds main 2-bromo-4-chloro- 1H-imidazo[4,5-c]pyridine suzuki Suzuki Coupling (R-B(OH)₂ / Pd catalyst) main->suzuki Selective at C-Br sonogashira Sonogashira Coupling (Alkyne / Pd, Cu catalyst) main->sonogashira Selective at C-Br buchwald Buchwald-Hartwig (R₂NH / Pd catalyst) main->buchwald Selective at C-Br snar SNAr (Nu-H / Base) main->snar Selective at C-Cl prod1 2-Aryl/Alkyl-4-chloro- imidazo[4,5-c]pyridine suzuki->prod1 prod2 2-Alkynyl-4-chloro- imidazo[4,5-c]pyridine sonogashira->prod2 prod3 2-Amino-4-chloro- imidazo[4,5-c]pyridine buchwald->prod3 prod4 2-Bromo-4-substituted- imidazo[4,5-c]pyridine snar->prod4

Sources

The Strategic Role of 2-Bromo-4-Chloro-1H-Imidazo[4,5-c]pyridine in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a cornerstone of intracellular signaling, protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology. The dysregulation of kinase activity is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, the development of small-molecule kinase inhibitors has become a central focus of modern drug discovery. Within this landscape, heterocyclic scaffolds that mimic the endogenous ATP substrate are of paramount importance.

The imidazo[4,5-c]pyridine core is a "privileged" scaffold in medicinal chemistry, bearing a close structural resemblance to the natural purine base of ATP. This allows it to function as an effective "hinge-binder," anchoring inhibitor molecules within the ATP-binding site of a target kinase. This guide provides an in-depth technical overview of a particularly versatile building block: 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine . We will explore its strategic value, synthetic utility, and application in the rational design of potent and selective kinase inhibitors.

The Imidazo[4,5-c]pyridine Scaffold: A Chemist's Gateway to the Kinome

The power of the 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine scaffold lies in its pre-activated state for chemical diversification. The two distinct halogen substituents provide orthogonal chemical handles for sequential, site-selective modifications. This allows for a systematic and efficient exploration of the chemical space around the core, which is fundamental to developing a robust Structure-Activity Relationship (SAR).

  • The C2-Bromo Position: The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions. This is the primary site for introducing aryl and heteroaryl substituents that can project into the hydrophobic regions of the kinase ATP-binding site, often interacting with the "gatekeeper" residue—a key determinant of inhibitor selectivity.[1][2]

  • The C4-Chloro Position: The carbon-chlorine bond is activated towards nucleophilic aromatic substitution (SNAr). This position is ideal for introducing various amine-containing side chains. These side chains can extend towards the solvent-exposed region of the active site, providing opportunities to enhance potency, modulate physicochemical properties such as solubility, and fine-tune the overall pharmacokinetic profile of the inhibitor.

  • The Imidazole N-H: The nitrogen atoms of the core heterocycle, particularly the pyridine nitrogen and the imidazole N-H, are crucial for forming hydrogen bond interactions with the "hinge region" of the kinase, mimicking the binding of adenine in ATP.[3]

This strategic arrangement of reactive sites is visualized in the workflow below.

G cluster_0 Strategic Derivatization of the Core Scaffold Core 2-Bromo-4-Chloro- 1H-Imidazo[4,5-c]pyridine C2_Reaction Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Core->C2_Reaction High reactivity of C-Br bond C2_Product C2-Arylated Intermediate C2_Reaction->C2_Product Introduce diverse (hetero)aryl groups (Probes hydrophobic pockets) C4_Reaction Nucleophilic Aromatic Substitution (SNAr) C4_Product Final Kinase Inhibitor C4_Reaction->C4_Product Introduce solubilizing/interacting side chains C2_Product->C4_Reaction Activated C-Cl bond

Caption: Logical workflow for the sequential functionalization of the core scaffold.

Synthetic Methodologies: From Building Block to Potent Inhibitor

The true value of a scaffold is realized through robust and reproducible synthetic protocols. Here, we detail the key transformations that enable the elaboration of 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine into a library of diverse kinase inhibitors.

Rationale: The Suzuki-Miyaura reaction is a powerful and versatile method for forming C-C bonds.[4] It is chosen for the initial diversification step due to the high reactivity of the C2-bromine atom and the broad availability of boronic acids and esters, allowing for the introduction of a vast array of (hetero)aryl moieties.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine (1.0 eq), the desired (hetero)aryl boronic acid or pinacol ester (1.2 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq), or a combination of a palladium source like Pd₂(dba)₃ (0.02 eq) and a ligand such as SPhos or XPhos (0.05 eq).

  • Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or toluene/water. The reaction mixture should be thoroughly degassed by three cycles of vacuum/inert gas backfill.

  • Reaction Execution: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the C2-arylated product.

Rationale: With the C2-position functionalized, the C4-chloro substituent is now targeted. SNAr reactions with amines are highly effective for introducing side chains that can improve aqueous solubility and form additional interactions within the kinase active site.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed vial, dissolve the C2-arylated intermediate from Protocol 2.1 (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or n-butanol.

  • Reagent Addition: Add the desired primary or secondary amine (2.0-3.0 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Reaction Execution: Seal the vial and heat the reaction mixture to 100-130 °C. The reaction is typically slower than the Suzuki coupling and may require 12-24 hours. Monitor progress by LC-MS.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the final product by flash chromatography or preparative HPLC.

Case Study: Rational Design of a Src Family Kinase (SFK) Inhibitor

To illustrate the practical application of this scaffold, we will outline the design of a hypothetical inhibitor targeting Src kinase, a non-receptor tyrosine kinase implicated in glioblastoma and other cancers.[5] Overexpression of Src is linked to increased cell proliferation and motility.

G cluster_pathway Simplified Src Signaling Pathway RTK Growth Factor Receptor (e.g., EGFR) Src Src Kinase RTK->Src Activation Downstream Downstream Effectors (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Cell Cell Proliferation, Survival & Motility Downstream->Cell Inhibitor Designed Inhibitor (Based on Imidazo[4,5-c]pyridine) Inhibitor->Src Inhibition

Caption: Simplified Src kinase signaling pathway and the point of therapeutic intervention.

Design Strategy:

  • Hinge-Binding Core: The 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine core is selected to occupy the adenine region and form hydrogen bonds with the hinge of Src.

  • C2-Substituent for Potency: Based on known Src inhibitors, a 3,4-dichloro-phenyl group is chosen for the C2 position via Suzuki coupling. The chlorine atoms are expected to occupy a hydrophobic pocket near the gatekeeper residue.

  • C4-Substituent for Solubility and Interaction: A (2-morpholinoethyl)amine will be introduced at the C4 position via SNAr. The morpholine group is a well-established motif for enhancing aqueous solubility and the flexible ethyl linker allows it to adopt a favorable conformation in the solvent-exposed region.

The following table summarizes hypothetical SAR data for a series of analogs based on this design strategy, illustrating how systematic modifications can be used to optimize inhibitor properties.

Compound IDC2-SubstituentC4-SubstituentSrc IC₅₀ (nM)Cellular Antiproliferation (μM)
HYPO-01 3,4-Dichlorophenyl(2-Morpholinoethyl)amine150.25
HYPO-02 Phenyl(2-Morpholinoethyl)amine2503.1
HYPO-03 3,4-DichlorophenylMethylamine451.5
HYPO-04 3,4-Dichlorophenyl(Piperidin-4-yl)amine120.21
HYPO-05 4-Trifluoromethylphenyl(2-Morpholinoethyl)amine850.90

Interpretation of SAR Data:

  • C2-Position: Comparing HYPO-01 to HYPO-02 demonstrates the critical importance of the dichlorophenyl group for Src potency, suggesting a specific and favorable interaction in the hydrophobic pocket. The electron-withdrawing trifluoromethyl group (HYPO-05 ) is less effective than the dichlorophenyl moiety.

  • C4-Position: The small methylamine in HYPO-03 results in a loss of potency compared to the larger morpholinoethyl side chain in HYPO-01 , indicating that the C4-substituent contributes significantly to binding affinity. The piperidin-4-yl group in HYPO-04 offers a slight improvement, suggesting this vector is amenable to further optimization.

Conclusion and Future Outlook

The 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine scaffold represents a powerful and strategically designed starting point for kinase inhibitor discovery. Its differentially reactive halogen atoms provide medicinal chemists with a robust platform for the rapid and systematic generation of diverse chemical libraries. By leveraging established synthetic methodologies like Suzuki coupling and SNAr reactions, researchers can efficiently explore structure-activity relationships and optimize compounds for potency, selectivity, and drug-like properties. The principles and protocols outlined in this guide demonstrate the immense potential of this building block to accelerate the development of the next generation of targeted cancer therapeutics.

References

  • Oceanomics. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit.
  • PMC. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012).
  • Benchchem. The Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives: A Comparative Analysis for Drug Discovery.
  • PubMed. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. (2010).
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • PMC. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (2021).
  • Benchchem. Application Notes and Protocols: 2-Bromo-4-fluoro-5-methylpyridine as a Versatile Building Block for Novel Kinase Inhibitors.
  • ACS Publications. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012).
  • PubMed. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. (2016).
  • PubMed. Structure-activity relationship and in vitro pharmacological evaluation of imidazo[1,2-a]pyridine-based inhibitors of 5-LO. (2013).
  • PubMed. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. (2007).
  • Benchchem. Application Note: Synthesis of Substituted Pyridines from 2-Bromo-4-fluoro-5-methylpyridine.
  • Benchchem. A Comparative Guide to the Structure-Activity Relationship of Imidazo[4,5-b]pyrazine Derivatives as Kinase Inhibitors.
  • PubMed. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023).
  • PubMed. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors.
  • Rsc.org. Supporting Information.
  • ResearchGate. Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases | Request PDF.
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
  • PMC. Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor.
  • BioKB. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor.
  • ACS Publications. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2013).

Sources

Solubility and Stability Profiling of 2-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, halogenated imidazopyridines serve as critical scaffolds for the synthesis of kinase inhibitors, antivirals, and advanced optoelectronic materials. Specifically, 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine (CAS: 1638767-42-6) is a highly versatile building block. However, the very features that make this compound synthetically valuable—namely, its highly electrophilic halogenated positions—also introduce profound challenges regarding its chemical stability and aqueous solubility.

This whitepaper provides an in-depth, self-validating framework for evaluating the physicochemical properties, kinetic solubility, and degradation pathways of 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine. By understanding the mechanistic causality behind its behavior, drug development professionals can prevent late-stage formulation failures and optimize early-stage handling.

Physicochemical Profiling & Mechanistic Causality

To design effective solubility and stability protocols, one must first deconstruct the molecule's electronic and structural environment. The imidazo[4,5-c]pyridine core features a fused imidazole and pyridine ring system. The positioning of the nitrogen atoms dictates the reactivity of the attached halogens.

Quantitative Data Summary

The following table synthesizes the core physicochemical properties of the compound and translates them into actionable development insights.

PropertyValueCausality / Impact on Development
CAS Number 1638767-42-6Unique identifier for this specific regioisomer.
Molecular Weight 232.47 g/mol Falls well within Lipinski's Rule of 5, ensuring favorable baseline permeability.
LogP 2.3738Optimal lipophilicity for oral bioavailability, but suggests a high propensity for crystal lattice stacking via

interactions.
TPSA 41.57 ŲExcellent for membrane permeation, including potential blood-brain barrier (BBB) penetration.
H-Bond Donors/Acceptors 1 / 2Limits excessive hydration, contributing to its relatively low thermodynamic aqueous solubility.
The Causality of Instability: Nucleophilic Aromatic Substitution (SNAr)

The primary vulnerability of 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine lies in its susceptibility to Nucleophilic Aromatic Substitution (SNAr).

  • The C4-Chloro Position: The chlorine atom is positioned ortho to the pyridine nitrogen (N5). This nitrogen acts as a powerful electron sink, withdrawing electron density from the C4 carbon and stabilizing the negatively charged Meisenheimer complex intermediate during a nucleophilic attack. Consequently, the C4-Cl bond is highly labile in the presence of basic aqueous buffers, primary amines, or thiols.

  • The C2-Bromo Position: Situated between the two imidazole nitrogens, the C2 position is also activated, though it typically requires harsher conditions or transition-metal catalysis to undergo substitution compared to the C4 position.

Degradation Core 2-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine (Intact Core) C4_Attack SNAr at C4-Chloro (Ortho to Pyridine N) Core->C4_Attack Amines / OH- (Fast) C2_Attack SNAr at C2-Bromo (Imidazole Activated) Core->C2_Attack Strong Nucleophiles (Slow) Photolysis Photolytic Cleavage (UV Exposure) Core->Photolysis Deg_C4 C4-Substituted Degradant C4_Attack->Deg_C4 Deg_C2 C2-Substituted Degradant C2_Attack->Deg_C2 Deg_Photo Dehalogenated Species Photolysis->Deg_Photo

Logical mapping of degradation pathways driven by regioselective nucleophilic vulnerabilities.

Solubility Assessment Framework

Due to the compound's rigid, planar structure and halogen bonding capabilities, it exhibits high crystal lattice energy. Therefore, evaluating kinetic solubility (the compound's ability to remain in solution after being dissolved in an organic solvent and spiked into an aqueous medium) is more relevant for early-stage biological assays than thermodynamic solubility.

Protocol: High-Throughput Kinetic Solubility Assessment

This protocol is designed as a self-validating system to ensure that false positives (e.g., supersaturation artifacts) or false negatives (e.g., buffer precipitation) are immediately identified.

  • Stock Preparation : Prepare a 10 mM stock of the compound in anhydrous DMSO.

    • Causality: Trace water in DMSO can initiate premature hydrolysis of the C4-chloro group during freeze-thaw cycles. Anhydrous conditions preserve the core.

  • Internal Control Spiking (Self-Validation) : In parallel wells, prepare 10 mM stocks of Caffeine (high solubility control) and Amiodarone (low solubility control).

    • Validation Logic: If Caffeine precipitates or Amiodarone fully dissolves during the assay, the run is mathematically invalidated, indicating a systemic error in buffer pH or incubation temperature.

  • Aqueous Dilution : Spike 5 μL of the DMSO stocks into 245 μL of aqueous buffers (pH 1.2, 7.4, and 9.0) in a 96-well plate. The final DMSO concentration is strictly capped at 2% to prevent co-solvent solubility inflation.

  • Incubation : Seal the plate and incubate at 37°C for 24 hours with orbital shaking at 800 rpm.

    • Causality: 24 hours provides sufficient time for the metastable supersaturated state to collapse into the thermodynamically stable precipitate.

  • Phase Separation & Quantification : Ultracentrifuge the plate at 3000 × g for 15 minutes. Transfer the supernatant and quantify the soluble fraction via LC-UV (at 254 nm) against a pre-established standard curve.

SolubilityWorkflow Step1 10 mM DMSO Stock + Internal Controls Step2 Aqueous Buffer Spike (pH 1.2, 7.4, 9.0) Step1->Step2 Step3 Incubation (24h, 37°C, 800 rpm) Step2->Step3 Step4 Phase Separation (Ultracentrifugation) Step3->Step4 Step5 LC-UV/MS Quantitation & Mass Balance Step4->Step5

Self-validating kinetic solubility workflow utilizing internal controls and mass balance checks.

Stability Profiling: Forced Degradation

To comply with the , forced degradation studies must be conducted to elucidate the intrinsic stability characteristics of the molecule.

Protocol: Stability-Indicating Assay (SIA) via LC-HRMS
  • Sample Preparation : Prepare 1 mg/mL solutions of the compound in a 50:50 Acetonitrile:Water mixture.

    • Causality: Acetonitrile is chosen as a non-nucleophilic co-solvent. Unlike methanol or ethanol, which can act as nucleophiles and replace the C4-chloro group via SNAr, acetonitrile ensures the compound remains dissolved without chemically participating in the stress pathways.

  • Stress Conditions :

    • Acidic Hydrolysis: Add 0.1 N HCl, heat at 60°C for 24h.

    • Basic Hydrolysis: Add 0.1 N NaOH, heat at 60°C for 24h. (Expect rapid degradation here due to SNAr Saponification).

    • Oxidative: Add 3% H₂O₂ at room temperature for 24h.

    • Photolytic: Expose to 1.2 million lux hours and 200 Watt hours/m² UV light (Expect photolytic dehalogenation of the C2-bromo group).

  • Neutralization : Quench acidic and basic samples by neutralizing to pH 7.0 immediately before injection to halt degradation.

  • Mass Balance Validation (Self-Validation) : Analyze the samples using High-Resolution Mass Spectrometry (HRMS). Calculate the sum of the parent peak area and all degradant peak areas (adjusting for UV/MS response factors).

    • Validation Logic: The total area must equal 95-105% of the Day 0 control. A mass balance falling below 95% definitively proves that either volatile degradants were formed or irreversible column binding occurred, mandating a redevelopment of the chromatographic method.

References

  • Cinco A, Vola C, Ardizzoia GA, Brenna S, Colombo G. "Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family." Applied Sciences.

Electronic properties of the imidazo[4,5-c]pyridine core

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Imidazo[4,5-c]pyridine Core: Electronic Architecture, Reactivity Profiles, and Synthetic Utility in Medicinal Chemistry

Executive Summary & Structural Definition

The imidazo[4,5-c]pyridine scaffold (often referred to as 3-deazapurine in nucleoside chemistry) represents a critical pharmacophore in modern drug discovery. Unlike its more common isomer, imidazo[4,5-b]pyridine, the [4,5-c] variant places the pyridine nitrogen at position 5, creating a unique electronic vector that mimics the N7-position of purines while altering hydrogen bond acceptor capabilities.

This guide dissects the electronic properties that govern the reactivity and binding affinity of this core, moving beyond basic description to predictive utility.[1]

Key Structural Differentiators:

  • Isostere: 3-Deazapurine / Benzimidazole.

  • Numbering: The standard IUPAC numbering assigns the imidazole nitrogens as 1 and 3, and the pyridine nitrogen as 5.

  • Electronic Character: Amphoteric nature with a basic pyridine nitrogen (N5) and a weakly acidic pyrrole-like nitrogen (N1/N3).

Electronic Architecture & Physicochemical Properties[1][2]

Understanding the electron density distribution is prerequisite to predicting SAR (Structure-Activity Relationships).

Aromaticity and Charge Distribution

The imidazo[4,5-c]pyridine system is a 10


-electron aromatic system. However, the electron density is not uniformly distributed.
  • Pyridine Ring (Electron Deficient): The electronegative N5 atom pulls density from C4 and C6, making these positions susceptible to nucleophilic attack (SNAr), particularly if a leaving group is present.

  • Imidazole Ring (Electron Excessive): Relative to the pyridine ring, the imidazole segment is electron-rich, though less so than a free imidazole due to the electron-withdrawing effect of the fused pyridine.

Acid-Base Profile (pKa)

The core exhibits two distinct ionization events in the physiological pH range.

Ionization SiteTypeApprox. pKaStructural Logic
N5 (Pyridine) Basic4.8 – 5.0Lower than pyridine (5.2) due to the electron-withdrawing inductive effect (-I) of the fused imidazole ring.
N1/N3 (Imidazole) Acidic9.8 – 10.5More acidic than benzimidazole (~12.8) because the pyridine ring stabilizes the resulting anion via resonance and induction.

Implication for Drug Design: At physiological pH (7.4), the core is predominantly neutral (non-ionized). This favors membrane permeability (logD ≈ logP) compared to more basic analogs like imidazo[4,5-b]pyridine.

Tautomerism

The proton on the imidazole ring is mobile.[2] While N1-H and N3-H tautomers are in rapid equilibrium, the N1-H tautomer is generally thermodynamically favored in the gas phase and non-polar solvents due to reduced lone-pair repulsion with N5, although this can shift based on C4-substituents.

Reactivity Logic & Functionalization

The reactivity of imidazo[4,5-c]pyridine is dictated by the "Push-Pull" electronic conflict between the two rings.

Nucleophilic Aromatic Substitution (SNAr)
  • Target: C4 position.

  • Mechanism: The N5 nitrogen activates the C4 position. If a chlorine is placed at C4, it is highly labile to displacement by amines, alkoxides, or thiols.

  • Causality: The transition state (Meisenheimer complex) is stabilized by the ability of N5 to accept the negative charge.

Electrophilic Substitution (SEAr)
  • Target: C2 (if activated) or N1/N3 (alkylation).

  • Challenge: Direct nitration or halogenation of the core is difficult because the basic N5 protonates in acidic media, deactivating the ring system.

  • Solution: Alkylation usually occurs at N1 or N3. Regioselectivity is a major challenge; under basic conditions (SN2), mixtures of N1- and N3-alkylated products are common, often requiring steric control or specific solvent effects to direct.

Reactivity Map (Logic Diagram)

ReactivityMap Core Imidazo[4,5-c]pyridine Core N5 N5 (Pyridine Nitrogen) Basic Site Core->N5 Protonation C4 C4 Position Electrophilic Carbon Core->C4 Activation by N5 N1N3 N1/N3 (Imidazole) Nucleophilic Site Core->N1N3 Deprotonation Salt Pyridinium Salt (Solubility) N5->Salt Acidic Media SNAr S_NAr Displacement (Cl -> NHR) C4->SNAr Nucleophile Attack Alkylation N-Alkylation (Mixture N1/N3) N1N3->Alkylation Alkyl Halide + Base

Figure 1: Reactivity logic map illustrating the three primary electronic vectors for chemical modification.

Detailed Synthetic Protocols

The most robust route to the imidazo[4,5-c]pyridine core involves the cyclization of 3,4-diaminopyridines. The following protocol is based on the regioselective acylation strategy optimized by Pfizer for scale-up, which avoids the formation of regioisomeric mixtures common in other routes.

Protocol: Regioselective Synthesis via 3,4-Diaminopyridine

Objective: Synthesize 2-methylimidazo[4,5-c]pyridine. Principle: 3,4-Diaminopyridine has two amino groups with different nucleophilicities. The 3-amino group is less nucleophilic than the 4-amino group due to the inductive withdrawal of the adjacent pyridine nitrogen. However, steric hindrance can be manipulated.

Step-by-Step Methodology:

  • Starting Material: 3,4-Diaminopyridine (commercially available).[3]

  • Selective Acylation (The Critical Step):

    • Reagents: Acetic anhydride (1.1 eq), Triethylamine.

    • Conditions: 0°C to RT in DCM.

    • Observation: Acylation occurs preferentially on the 4-amino group initially, but thermodynamic equilibration or specific conditions (like using ethyl orthoformate) favor the cyclization.

    • Alternative (Pfizer Method): Reaction with di-tert-butyl dicarbonate allows separation of isomers if needed, but for direct cyclization to the methyl derivative, heating is used.

  • Cyclization:

    • Reagents: Neat acetic acid or Polyphosphoric acid (PPA).

    • Conditions: Reflux (100–140°C) for 4–6 hours.

    • Mechanism:[3][4] Acid-catalyzed dehydration of the intermediate amide.

  • Work-up & Purification:

    • Neutralize with NaOH to pH ~8 (precipitates the free base).

    • Extract with Ethyl Acetate/Isopropanol (3:1) due to moderate water solubility.

    • Recrystallize from acetonitrile.

Self-Validating Checkpoints:

  • H-NMR: Look for the disappearance of the broad NH2 signals (approx 5-6 ppm) and the appearance of a sharp methyl singlet (~2.6 ppm).

  • Aromatic Region: The coupling constants of the pyridine protons (H6 and H7) should remain characteristic (~5.5 Hz), but shifts will move downfield upon cyclization.

Synthetic Workflow Diagram

SynthesisWorkflow Start 3,4-Diaminopyridine Step1 Acylation (Acetic Anhydride/AcOH) Start->Step1 Nucleophilic Attack Intermed N-(4-aminopyridin-3-yl)acetamide (Intermediate) Step1->Intermed Kinetic Control Step2 Cyclization (Dehydration, Heat) Intermed->Step2 -H2O Product 2-Methylimidazo[4,5-c]pyridine Step2->Product Ring Closure

Figure 2: Synthetic pathway for the construction of the core scaffold.

Medicinal Chemistry Applications (SAR)

The imidazo[4,5-c]pyridine core is a "privileged structure" because it can act as a bioisostere for purines without the metabolic liability of the glycosidic bond (if used as a nucleoside analog) or to improve solubility of benzimidazole drugs.

Key Design Strategies:

  • Solubility Enhancement: The N5 nitrogen provides a handle for salt formation (e.g., HCl or mesylate salts), significantly improving aqueous solubility compared to benzimidazoles.

  • H-Bonding:

    • Acceptor: N5 is a good acceptor in the minor groove of DNA or kinase hinge regions.

    • Donor: The N1-H (if unsubstituted) is a strong donor.

  • Metabolic Stability: The core is generally resistant to CYP450 oxidation, although the C2 position can be liable to oxidation if not substituted.

Data Summary: Comparison of Cores

PropertyBenzimidazoleImidazo[4,5-b]pyridineImidazo[4,5-c]pyridine
LogP (approx) 1.340.650.42
Water Solubility LowModerateHigh
Basic pKa 5.63.54.8
H-Bond Acceptors 1 (N3)2 (N1, N5)2 (N3, N5)

References

  • Caron, S., et al. (2006). "Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine." The Journal of Organic Chemistry.

  • Townsend, L. B., et al. (1990). "Imidazo[4,5-c]pyridines (3-deazapurines)." Chemical Reviews.
  • Pokhodylo, N. T., et al. (2010). "Synthesis of functionalized imidazo[4,5-c]pyridines." Heterocycles.

  • PubChem Compound Summary. (2025). "1H-Imidazo[4,5-c]pyridine."[5][6][7] National Center for Biotechnology Information.

  • BenchChem. (2025). "Differentiation of N-Regioisomers of Imidazo[4,5-b]pyridines." (Used for comparative NMR analysis protocols).

Sources

Technical Guide: Patent Landscape & Synthetic Utility of 2-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the patent landscape, synthetic pathways, and strategic utility of 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine .

Part 1: Executive Summary & Strategic Value

2-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine (CAS RN: 1638767-42-6 ) represents a "linchpin" scaffold in modern medicinal chemistry. Its value lies in its orthogonal reactivity profile , which allows drug developers to independently functionalize two distinct vectors of the molecule. This capability is critical for Fragment-Based Drug Discovery (FBDD) and the rapid generation of Structure-Activity Relationship (SAR) libraries, particularly for kinase inhibitors (e.g., PI3K, JAK, ALK) and GPCR modulators.

The "Double-Click" Reactivity Model

The scaffold features two halogen handles with distinct electronic environments:

  • C2-Bromo (Imidazole): Electron-rich but chemically distinct; highly reactive toward Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

  • C4-Chloro (Pyridine): Electron-deficient due to the adjacent pyridine nitrogen (N5); highly reactive toward Nucleophilic Aromatic Substitution (SNAr) with amines or alkoxides.

This duality allows for a controlled, sequential "install-and-build" strategy, typically protecting the N1/N3 position first, then coupling at C2, followed by displacement at C4 (or vice versa depending on conditions).

Part 2: Patent Landscape Analysis

The intellectual property surrounding this scaffold is concentrated heavily in the oncology and inflammation therapeutic areas. While the specific di-halo intermediate is often claimed as a "Preparation" or "Intermediate" within broader patents, its downstream analogs are the primary subjects of composition-of-matter claims.

Key Assignees & Therapeutic Targets[1]
AssigneePrimary Therapeutic FocusAssociated TargetsPatent Context
Vertex Pharmaceuticals Oncology, InflammationJAK, ALK Use of imidazopyridine cores for kinase modulation; C2-aryl functionalization.
Genzyme (Sanofi) Immunology, Painc-FMS, Trk Crystalline forms and substituted analogs for macrophage modulation.
Bristol-Myers Squibb Oncologyp38 MAPK, BTK Fused bicyclic systems for signal transduction inhibition.
Academic/Public RadiosensitizationDNA-PK Recent work (2024) identifies imidazo[4,5-c]pyridin-2-ones as DNA-PK inhibitors.
Intellectual Property Status[1][2][3][4]
  • Freedom to Operate (FTO): The core scaffold itself (unsubstituted) is a known chemical entity. However, specific substitution patterns (e.g., 2-aryl-4-amino derivatives) are heavily patented.

  • Strategic Claiming: Patents typically claim the method of manufacture for this intermediate to block competitors from efficient scale-up, or claim the genus of 2,4-disubstituted analogs.

Part 3: Synthetic Pathways & Protocols[5]

The synthesis of 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine requires navigating regioselectivity issues on the pyridine ring. The most robust route avoids direct halogenation of the final fused system (which can be promiscuous) and instead builds the halides into the precursors or uses specific functional group interconversions.

Pathway Visualization (Graphviz)

Synthesis_Workflow cluster_legend Reaction Class Start 2-Chloro-3,4-diaminopyridine Cyclization Cyclization (CDI or Urea) Start->Cyclization  Heat, Solvent   Intermediate 4-Chloro-1H-imidazo[4,5-c]pyridin-2(3H)-one Cyclization->Intermediate  Ring Closure   Halogenation Halogenation Bromination Bromination (POBr3 or PBr5) Intermediate->Bromination  Deoxybromination   Product 2-Bromo-4-chloro-1H- imidazo[4,5-c]pyridine Bromination->Product  Isolation  

Caption: Stepwise synthesis from diaminopyridine precursor via a cyclic urea intermediate.

Detailed Experimental Protocol

Objective: Preparation of 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine.

Step 1: Cyclization to the 2-one

  • Reagents: 2-Chloro-3,4-diaminopyridine (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.2 eq), or Urea (excess).

  • Solvent: Anhydrous THF or 1,4-Dioxane.

  • Procedure:

    • Dissolve diamine in solvent under N2 atmosphere.

    • Add CDI portion-wise at 0°C.

    • Reflux for 4–6 hours until TLC shows consumption of starting material.

    • Workup: Cool to RT. The product (4-chloro-1H-imidazo[4,5-c]pyridin-2(3H)-one) often precipitates. Filter and wash with cold ether.

    • Note: The 4-chloro substituent is stable under these mild cyclization conditions.

Step 2: Conversion to 2-Bromo (Deoxybromination)

  • Reagents: Phosphorus oxybromide (POBr3) (neat or excess).

  • Conditions: 100–110°C, sealed tube (if necessary).

  • Procedure:

    • Suspend the 2-one intermediate in POBr3.

    • Heat to 100°C for 12–16 hours.

    • Critical Safety Step: Cool to 0°C and very slowly quench onto crushed ice/NaHCO3. Phosphorus halides react violently with water.

    • Extraction: Extract with Ethyl Acetate (3x). Wash organics with Brine, dry over Na2SO4.

    • Purification: Flash chromatography (Hexane/EtOAc gradient). The 2-bromo-4-chloro product is typically a pale yellow/off-white solid.

Part 4: Strategic Reactivity Map

Understanding the reactivity order is crucial for library design.

Reactivity Visualization (Graphviz)

Reactivity_Map Core C4-Chloro (Pyridine) N1-H (Acidic) C2-Bromo (Imidazole) SNAr S_NAr Displacement (Amines, Alkoxides) Core:C4->SNAr  Activated by N5   Suzuki Pd-Catalyzed Coupling (Suzuki, Buchwald) Core:C2->Suzuki  Oxidative Addition   Alkylation N-Alkylation/Protection (R-X, Base) Core:N1->Alkylation  First Step (Control)  

Caption: Orthogonal reactivity sites. N1-protection is typically required before C2/C4 functionalization.

Optimization Table: Cross-Coupling Conditions
Reaction TypeTarget SitePreferred Catalyst SystemBase/SolventNotes
Suzuki-Miyaura C2-Br Pd(dppf)Cl₂, Pd(PPh₃)₄K₂CO₃ / Dioxane:H₂OC2 reacts preferentially over C4 due to weaker C-Br bond vs C-Cl bond.
Buchwald-Hartwig C4-Cl Pd₂dba₃ / XantphosCs₂CO₃ / TolueneRequires higher temp (>100°C) or stronger activation if C2 is already substituted.
SNAr C4-Cl None (Thermal) or DIPEANMP / DMSOExcellent for introducing solubilizing amines (e.g., morpholine, piperazine).

Part 5: References

  • Vertex Pharmaceuticals. Imidazo[4,5-b]pyridine derivatives as ALK and JAK modulators. WO2013116291A1. Link

  • Genzyme Corp. Crystalline imidazo[4,5-b]pyridine compound, pharmaceutical compositions. US12291528B2. Link

  • BenchChem. Synthesis of Substituted Pyridines from 2-Bromo-4-fluoro-5-methylpyridine. Application Note 2025. Link

  • PubChem. 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine (CAS 1638767-42-6).Link

  • ACS Publications. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-PK Inhibitors. J. Med.[1] Chem. 2024.[2][3] Link

Sources

Difference between imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Nitrogen Scan" in Drug Design

In the optimization of kinase inhibitors, GPCR ligands, and antiviral agents, the imidazo[4,5]pyridine scaffold serves as a privileged structure, functioning primarily as a bioisostere of purine and benzimidazole. However, the choice between the [4,5-b] and [4,5-c] isomers is rarely arbitrary; it is a critical decision that alters hydrogen bond vectors, solubility profiles, and metabolic stability.

This guide dissects the structural, synthetic, and reactive divergences between these two isomers. While they share a molecular formula, their electronic landscapes differ radically, dictating distinct synthetic strategies and binding modes. For the medicinal chemist, switching from the b-isomer to the c-isomer (or vice versa) is a high-impact "scaffold hop" used to fine-tune potency and evade patent space.

Part 1: Structural & Electronic Divergence

The fundamental difference lies in the orientation of the pyridine nitrogen relative to the imidazole fusion bond. This positional isomerism dictates the IUPAC numbering and the electronic density of the imidazole ring.

Nomenclature and Numbering

Confusion in numbering is the most common error in the literature regarding these scaffolds.

  • Imidazo[4,5-b]pyridine (IP-b): The pyridine nitrogen is at position 4 (adjacent to the bridgehead carbon). It is derived from 2,3-diaminopyridine.[1][2] It mimics 1-deazapurine .

  • Imidazo[4,5-c]pyridine (IP-c): The pyridine nitrogen is at position 5 (meta to the bridgehead carbon). It is derived from 3,4-diaminopyridine.[3] It mimics 3-deazapurine .

Electronic Landscape & Dipole

The location of the pyridine nitrogen exerts a strong inductive and mesomeric effect on the imidazole ring protons (NH acidity) and the lone pair availability (basicity).

  • Acidity (NH): The pyridine ring is electron-withdrawing. In the [4,5-b] isomer, the pyridine nitrogen is closer (ortho-like) to the imidazole NH, generally making the NH slightly more acidic and the anion more stable than in the [4,5-c] isomer.

  • Basicity (N3 vs N1): The "naked" nitrogen in the imidazole ring acts as the primary basic center.

Visualization: Structural Logic

The following diagram illustrates the structural derivation and purine homology.

G cluster_0 Imidazo[4,5-b]pyridine cluster_1 Imidazo[4,5-c]pyridine Purine Purine Scaffold (Natural Substrate) IP_b Isomer [4,5-b] (1-deazapurine mimic) Pyridine N @ Pos 4 Purine->IP_b Bioisosteric Replacement IP_c Isomer [4,5-c] (3-deazapurine mimic) Pyridine N @ Pos 5 Purine->IP_c Bioisosteric Replacement Start_b Precursor: 2,3-Diaminopyridine Start_b->IP_b Cyclization (Stable Precursor) Start_c Precursor: 3,4-Diaminopyridine Start_c->IP_c Cyclization (Unstable Precursor)

Figure 1: Structural derivation of imidazo[4,5]pyridine isomers and their relationship to the purine core.

Part 2: Synthetic Pathways & Challenges

The synthesis of these isomers is theoretically similar but practically distinct due to the stability of the starting materials.

The Diamine Bottleneck
  • [4,5-b] Route: 2,3-Diaminopyridine is commercially available and relatively stable to oxidation. This makes the b-isomer the "default" choice for initial SAR screening.

  • [4,5-c] Route: 3,4-Diaminopyridine is significantly more prone to air oxidation (turning dark purple/black rapidly). It is often generated in situ via reduction of 3-nitro-4-aminopyridine or 4-nitro-3-aminopyridine immediately prior to cyclization.

Standard Cyclization Protocol

The most robust method for generating the unsubstituted core is the Orthoformate Cyclization.

Protocol: General Cyclization for Imidazo[4,5-b/c]pyridine Note: This protocol is adaptable for both isomers, but Step 1 requires inert atmosphere for the c-isomer.

  • Precursor Preparation:

    • For [4,5-b]: Dissolve 2,3-diaminopyridine (1.0 eq) in Triethyl Orthoformate (TEOF) (excess, acts as solvent).

    • For [4,5-c]: Reduce 3-nitro-4-aminopyridine (H2, Pd/C) in MeOH. Filter catalyst under Argon. Evaporate solvent immediately and dissolve the resulting unstable 3,4-diaminopyridine in TEOF.

  • Cyclization:

    • Add Sulfamic acid (0.05 eq) or p-TsOH (catalytic) to the TEOF solution.

    • Reflux at 100–146°C (depending on TEOF purity/boiling point) for 3–6 hours.

    • Monitor via TLC (System: DCM/MeOH 9:1). The diamine spot (polar) will disappear, replaced by a slightly less polar, UV-active spot.

  • Workup:

    • Cool to room temperature.

    • Evaporate excess TEOF under reduced pressure.

    • Purification: Recrystallize the residue from EtOAc/Hexanes or purify via flash chromatography (DCM/MeOH gradient).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the diagnostic C2-H singlet (usually

      
       8.2–8.5 ppm).
      
    • [4,5-b] specific: C5-H, C6-H, C7-H show an AMX or ABC pattern (pyridine protons).

    • [4,5-c] specific: C4-H (singlet), C6-H (doublet), C7-H (doublet). Note the singlet at C4 is diagnostic for the c-isomer.

Part 3: Reactivity Profiles (The Chemist's Perspective)

The most challenging aspect of working with these scaffolds is N-alkylation regioselectivity . When alkylating the imidazole ring (e.g., with an alkyl halide and base), mixtures of regioisomers are common.[4][5][6]

Regioselectivity Matrix
FeatureImidazo[4,5-b]pyridineImidazo[4,5-c]pyridine
Major Alkylation Site N3 (often favored) and N1 N1 and N3 (Mixtures common)
Steric Influence N1 is sterically crowded by the pyridine ring (peri-interaction). Bulky electrophiles favor N3.Less steric differentiation between N1 and N3 compared to the b-isomer.
Electronic Influence Pyridine lone pair at N4 repels incoming electrophiles at N3? No, actually N4 lone pair can compete for alkylation (quaternization).Pyridine N is distal. Electronic differentiation relies on C2 substituents.
Assignment Tool NOESY: Correlation between N-Alkyl protons and Pyridine C5-H (for N1-alkyl) or C7-H (for N3-alkyl).NOESY: Correlation between N-Alkyl protons and Pyridine C4-H (singlet) vs C6/7-H.
Workflow: Handling Regioisomers

When alkylating these scaffolds, you must assume a mixture will form.[5]

Reactivity cluster_analysis Validation Logic Input Starting Material: Imidazo[4,5]pyridine Core Reaction Reaction: R-X, K2CO3, DMF, 60°C Input->Reaction Crude Crude Mixture: Contains N1-alkyl, N3-alkyl, and trace N-pyridine quaternary salts Reaction->Crude Separation Separation: Flash Chromatography (High polarity, e.g., DCM:MeOH:NH3) Crude->Separation Analysis Structural Assignment (Critical) Separation->Analysis NOE NOESY NMR: Look for cross-peak between Alkyl-H and Pyridine-H Analysis->NOE HMBC HMBC NMR: Long-range coupling to bridgehead carbons Analysis->HMBC

Figure 2: Workflow for handling the inevitable regioselectivity issues during alkylation.

Part 4: Medicinal Chemistry & SAR Implications[2][7]

The choice between b and c isomers is often driven by the binding pocket architecture, specifically the "Hinge Region" in kinases.

H-Bond Donor/Acceptor Patterns
  • [4,5-b] Isomer: The pyridine nitrogen (N4) presents a lone pair acceptor adjacent to the imidazole NH (donor). This creates a specific "Acceptor-Donor" motif.

  • [4,5-c] Isomer: The pyridine nitrogen (N5) is further removed. This changes the vector of the H-bond acceptor.

Case Study: Kinase Inhibition

In many ATP-competitive inhibitors (e.g., targeting Aurora A or VEGFR), the inhibitor mimics the adenine ring of ATP.

  • Adenine: N1 (Acceptor), N6-NH2 (Donor), N7 (Acceptor).

  • Imidazo[4,5-b]pyridine: Can mimic the N1/N6 motif of adenine effectively.

  • Imidazo[4,5-c]pyridine: Used when the N7-interaction (Hoogsteen face) needs to be modulated or when the N1-interaction of the b-isomer causes steric clash with a "Gatekeeper" residue.

Solubility and Lipophilicity
  • LogP: Both isomers have similar calculated LogP values, but experimental solubility often favors the [4,5-c] isomer in aqueous media due to the reduced planarity/packing efficiency caused by the meta-nitrogen disrupting crystal lattice stacking compared to the highly ordered b-isomer.

References

  • National Institutes of Health (NIH). (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC6155225.[7] Retrieved from [Link]

  • ACS Combinatorial Science. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. Retrieved from [Link]

  • MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation. Retrieved from [Link]

Sources

Methodological & Application

Regioselective functionalization of 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Functionalization of 2-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Executive Summary & Biological Relevance

The 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical core for PI3K/mTOR inhibitors, TLR7/8 agonists, and anticancer agents. Its utility stems from its ability to project substituents into three distinct vectors, allowing for precise tuning of structure-activity relationships (SAR).

However, this scaffold presents a "tri-vector" regioselectivity challenge:

  • N-Alkylation: Competition between N1, N3, and N5 (pyridine) sites.

  • Electrophilic Ambiguity: Two halogen handles (C2-Br and C4-Cl) with distinct electronic environments.

  • Order of Operations: The success of downstream coupling depends entirely on the sequence of functionalization.

This guide provides a validated, step-by-step roadmap to selectively functionalize each position, supported by mechanistic rationale and troubleshooting protocols.

Structural Analysis & Reactivity Map

To design a robust synthesis, one must understand the electronic bias of the scaffold.

  • N1/N3 Positions (Nucleophilic): The imidazole ring NH is acidic (pKa ~10-11). Deprotonation yields an ambident anion. Sterics (C4-Cl) and thermodynamics usually favor N1 alkylation over N3.

  • C4-Chloro (Electrophilic - SNAr): This position is highly activated for Nucleophilic Aromatic Substitution (SNAr). It is ortho to the pyridine nitrogen (N5) and adjacent to the bridgehead, making it significantly more electrophilic than the C2 position towards "hard" nucleophiles (amines, alkoxides).

  • C2-Bromo (Electrophilic - Metal Catalysis): The C2 position is less activated for SNAr but is an excellent handle for Pd-catalyzed cross-couplings (Suzuki, Buchwald, Stille). The C-Br bond is weaker than C-Cl, facilitating faster oxidative addition with Pd(0).

Visualization: Reactivity Logic Flow

ReactivityMap cluster_logic Mechanistic Driver Scaffold 2-Bromo-4-chloro- 1H-imidazo[4,5-c]pyridine N_Alk Step 1: N-Alkylation (Nucleophilic Attack) Scaffold->N_Alk Base/R-X (Solubility & Regio control) C4_Rxn Step 2: C4 Functionalization (S_NAr w/ Amines/OR) N_Alk->C4_Rxn Activation by Pyridine N5 C2_Rxn Step 3: C2 Functionalization (Pd-Catalyzed Coupling) C4_Rxn->C2_Rxn Orthogonal Halogen Reactivity Mechanics C4-Cl: Activated for S_NAr C2-Br: Activated for Pd(0)

Caption: Logical flow of sequential functionalization based on electronic activation.

Phase 1: Regioselective N-Alkylation[1]

The first step is critical. Attempting metal catalysis on the free NH substrate often poisons the catalyst. We must cap the nitrogen.

The Challenge: Alkylation can occur at N1 (distal to pyridine N) or N3 (proximal to pyridine N).[1] The Solution: Use Cesium Carbonate (Cs₂CO₃) in DMF. The C4-chloro substituent exerts a steric repulsive effect, disfavoring N3 alkylation. Consequently, N1 is the major isomer (>85%) .

Protocol A: N1-Alkylation
  • Setup: In a flame-dried flask, dissolve 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base: Add Cs₂CO₃ (1.5 equiv). Stir at RT for 15 min.

  • Alkylation: Add the alkyl halide (R-X, 1.1 equiv) dropwise.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1][2]

  • Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc.

  • Purification: Flash chromatography (Hex/EtOAc). N1 isomer typically elutes after the N3 isomer (N3 is often less polar due to shielding).

Quality Control: Distinguishing Isomers (NOESY)

You cannot rely solely on LCMS (identical mass). Use 2D NMR (NOESY/ROESY).

FeatureN1-Isomer (Major)N3-Isomer (Minor)
Key NOE Signal Strong NOE between N-CH₂ and C7-H (aromatic proton).NOE between N-CH₂ and C2 (if H) or C4 (if H).
In this Scaffold Positive NOE to C7-H.No NOE to aromatic protons (C4 is Cl, C2 is Br).

Phase 2: C4-Functionalization (SNAr Gateway)

Once the nitrogen is protected, we exploit the high reactivity of the C4-chloride. The C4 position is ortho to the pyridine nitrogen (N5), making it highly susceptible to nucleophilic attack by amines or alkoxides.

Why C4 before C2? If you perform Suzuki coupling (C2) first, the basic conditions (Carbonate/Phosphate bases) required for Suzuki can hydrolyze the highly reactive C4-Cl to a C4-OH (pyridone), ruining the yield. SNAr is milder and preserves the C2-Br.

Protocol B: C4-Amination (SNAr)
  • Reagents: Dissolve N1-alkylated intermediate (1.0 equiv) in IPA or NMP (0.2 M).

  • Nucleophile: Add primary or secondary amine (1.2–1.5 equiv).

  • Base: Add DIPEA (2.0 equiv).

  • Conditions: Heat to 80°C (IPA) or 100°C (NMP) for 2–6 hours.

    • Note: C4-Cl is reactive enough that microwave irradiation is often unnecessary, but can be used (120°C, 15 min) for sluggish amines.

  • Observation: The reaction is clean. C2-Br remains intact because SNAr at the 2-position of imidazoles is kinetically difficult without strong electron-withdrawing groups on the imidazole itself.

Phase 3: C2-Functionalization (Suzuki-Miyaura)

With C4 functionalized (deactivating the pyridine ring slightly, preventing side reactions), the C2-Br is now the sole reactive handle for Pd-catalysis.

Protocol C: C2-Suzuki Coupling
  • Solvent: Degassed 1,4-Dioxane/Water (4:1).

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) is robust for heteroaryl bromides.

  • Base: K₂CO₃ or Na₂CO₃ (2.0 equiv).

  • Partner: Boronic acid/ester (1.2 equiv).

  • Conditions: 90°C (oil bath) or 110°C (Microwave) for 1 hour.

  • Purification: The product is now fully functionalized. Standard reverse-phase prep-HPLC is recommended.

Troubleshooting & Orthogonality

Scenario: I need to couple at C2 before C4.

  • Risk:[3] Hydrolysis of C4-Cl during the basic Suzuki step.

  • Solution: Use anhydrous Suzuki conditions .

    • Base: CsF (Cesium Fluoride) or K₃PO₄ (anhydrous).

    • Solvent: Dry THF or Toluene.

    • Catalyst: Pd(PPh₃)₄ or Pd(Amphos)Cl₂.

    • Why: Removing water prevents hydroxide formation, protecting the C4-Cl from hydrolysis.

Comparative Data Table
Reaction StepTarget SitePreferred ReagentsCritical Selectivity Factor
N-Alkylation N1 (vs N3)Cs₂CO₃, DMF, RTSteric hindrance from C4-Cl blocks N3 access.
SNAr C4-ClAmine, DIPEA, IPA, 80°CElectronic activation by Pyridine N5 (Ortho-effect).
Cross-Coupling C2-BrPd(dppf)Cl₂, K₂CO₃, aq. DioxaneOxidative addition of Pd(0) into C-Br > C-Cl.

Validated Workflow Diagram

Workflow Start Start: 2-Bromo-4-chloro- 1H-imidazo[4,5-c]pyridine Step1 Step 1: N-Alkylation (Cs2CO3, DMF, R-X) Start->Step1 Check1 QC: NOESY Check (Confirm N1 Regioisomer) Step1->Check1 Step2 Step 2: S_NAr at C4 (Amine, DIPEA, 80°C) Check1->Step2 N1 Confirmed Step3 Step 3: Suzuki at C2 (Pd(dppf)Cl2, Boronic Acid) Step2->Step3 C4-Cl Displaced Final Final Product: Trisubstituted Scaffold Step3->Final

Caption: Step-by-step synthetic workflow ensuring regiochemical fidelity.

References

  • Regioselective Synthesis of Imidazo[4,5-c]pyridines

    • Rousseau, R. J., & Robins, R. K. (1965). The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives. Journal of Heterocyclic Chemistry, 2(2), 196-201. Link

  • Solid-Phase & Solution Phase Strategy (N-Alkylation Insights)

    • Krajcovicova, S., et al. (2014).[4] Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines. ACS Combinatorial Science, 16(8), 404–412. Link

  • Reactivity of 4-Chloropyridines vs 2-Haloimidazoles

    • Li, J. J. (Ed.).[4] (2014).[4][5] Name Reactions in Heterocyclic Chemistry II. Wiley. (See sections on SNAr of pyridines).

  • Palladium Coupling Selectivity (Br vs Cl)

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Explains the hierarchy of halide reactivity: I > Br > OTf >> Cl). Link

Sources

Chemoselective Buchwald-Hartwig Amination of 2-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The imidazo[4,5-c]pyridine scaffold is a privileged pharmacophore frequently encountered in medicinal chemistry, particularly in the development of kinase inhibitors and GABA_A receptor agonists. Functionalizing this core via the Buchwald-Hartwig amination presents a unique set of synthetic challenges when utilizing the dihalogenated precursor 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine .

As an Application Scientist, designing a robust workflow for this substrate requires addressing two primary competing factors:

  • Chemoselectivity (C-Br vs. C-Cl): The substrate possesses two potential sites for oxidative addition.

  • Catalyst Poisoning (The Free NH): The acidic imidazole NH (pKa ~13) can undergo competitive N-arylation or deprotonate to form a stable, inactive Pd-N resting state, effectively killing the catalytic cycle.

The Causality Behind the Chemistry

To achieve absolute regiocontrol, we exploit the inherent bond dissociation energy (BDE) differences between the C2-Br (~81 kcal/mol) and C4-Cl (~96 kcal/mol) bonds[1]. Palladium(0) undergoes oxidative addition at the C-Br bond at a significantly faster rate. However, to maintain this selectivity and prevent catalyst deactivation, N-protection is strictly mandatory .

We utilize a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group. SEM is sterically bulky, preventing unwanted coordination to the palladium center, and is highly stable to the basic conditions (Cs₂CO₃) required for the cross-coupling step. For the amination itself, the combination of Pd₂(dba)₃ and the large bite-angle ligand Xantphos (~111°) is selected. Xantphos accelerates the reductive elimination step, which is critical for overcoming the electronic deactivation caused by the electron-deficient imidazopyridine core [2].

Mechanistic Pathway

The catalytic cycle relies on the precise orchestration of the Pd/Xantphos complex. By utilizing a mild, insoluble base like Cs₂CO₃ in 1,4-dioxane, we ensure the amine is deprotonated only upon coordination to the Pd(II) center, preventing premature side reactions or nucleophilic aromatic substitution (S_NAr) at the C4-Cl position.

CatalyticCycle Pd0 Pd(0) / Xantphos Active Catalyst OxAdd Oxidative Addition (Selective at C2-Br) Pd0->OxAdd Substrate AmineCoord Amine Coordination & Deprotonation (Cs2CO3) OxAdd->AmineCoord Pd(II) Intermediate RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim Amido-Pd(II) RedElim->Pd0 Catalyst Regeneration Product C2-Aminated Product (C4-Cl intact) RedElim->Product Product Release

Caption: Catalytic cycle of the chemoselective Buchwald-Hartwig amination at the C2-Br position.

Optimization of Reaction Conditions

Prior to establishing the final protocol, extensive condition screening was performed to validate the causality of our reagent choices. The data below summarizes the effect of ligand and base selection on the yield and chemoselectivity of the SEM-protected substrate reacting with morpholine (1.2 equiv) at 100 °C.

EntryCatalyst / LigandBaseSolventYield (%)Selectivity (C2 vs C4)Observation / Rationale
1Pd₂(dba)₃ / BINAPNaOt-BuToluene45%85:15Strong base caused partial SEM cleavage and C4-Cl S_NAr.
2Pd(OAc)₂ / XPhosCs₂CO₃Dioxane72%>95:5Good yield, but slower reductive elimination led to minor byproducts.
3Pd₂(dba)₃ / Xantphos Cs₂CO₃ Dioxane 89% >99:1 Optimal. Large bite angle promoted rapid C-N formation; mild base preserved C4-Cl.
4Pd₂(dba)₃ / XantphosK₃PO₄DMF55%90:10Polar solvent increased background S_NAr at the C4 position.

Experimental Workflows

The following self-validating protocol is divided into three distinct phases.

Workflow Start 2-Bromo-4-chloro- 1H-imidazo[4,5-c]pyridine Step1 Step 1: N-Protection (SEM-Cl, NaH, DMF) Start->Step1 Step2 Step 2: B-H Amination (Pd2(dba)3, Xantphos, Cs2CO3, Dioxane) Step1->Step2 Step3 Step 3: Deprotection (TFA, DCM) Step2->Step3 End C2-Amino-4-chloro- 1H-imidazo[4,5-c]pyridine Step3->End

Caption: Three-step synthetic workflow for the chemoselective C2-amination.

Step 1: N-Protection (SEM-Cl)

Objective: Mask the acidic NH to prevent Pd-coordination and N-arylation.

  • Setup: Flame-dry a 100 mL round-bottom flask under argon. Add 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine (1.0 equiv, 5.0 mmol) and anhydrous DMF (25 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv, 6.0 mmol) in portions. Stir for 30 minutes until hydrogen evolution ceases and the solution becomes homogeneous.

  • Protection: Dropwise add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv, 6.0 mmol). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 × 30 mL). Crucial step: Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to afford the SEM-protected intermediate.

Step 2: Chemoselective Buchwald-Hartwig Amination

Objective: Selectively couple the amine at the C2-Br position while leaving the C4-Cl intact.

  • Setup: In an oven-dried Schlenk tube, combine the SEM-protected substrate (1.0 equiv, 2.0 mmol), the desired amine (e.g., morpholine, 1.2 equiv, 2.4 mmol), and Cs₂CO₃ (2.0 equiv, 4.0 mmol).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and Xantphos (0.04 equiv, 4 mol%).

  • Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed 1,4-dioxane (10 mL).

  • Reaction: Seal the tube and heat to 100 °C in a pre-heated oil bath for 12–16 hours. Monitor via TLC (disappearance of the starting material).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove the insoluble inorganic salts and palladium black. Concentrate the filtrate and purify via flash chromatography to isolate the C2-aminated, SEM-protected product.

Step 3: SEM Deprotection

Objective: Reveal the free imidazo[4,5-c]pyridine core.

  • Setup: Dissolve the aminated intermediate (1.0 equiv, 1.5 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Cleavage: Add Trifluoroacetic acid (TFA, 5.0 mL) dropwise at room temperature. Stir for 4 hours.

  • Neutralization: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the residue in MeOH (5 mL) and add ethylenediamine (0.5 mL) to scavenge the formaldehyde byproduct generated during SEM cleavage. Stir for 1 hour.

  • Workup: Concentrate, basify with saturated aqueous NaHCO₃, and extract with EtOAc (3 × 20 mL). Dry, concentrate, and purify to yield the final C2-amino-4-chloro-1H-imidazo[4,5-c]pyridine.

References

  • Khader, A. K., et al. "Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles." Tetrahedron Letters 55.10 (2014): 1778-1783. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." Chemical Reviews 116.19 (2016): 12564-12649. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility for 2-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine (CAS: 1638767-42-6). This heterocyclic building block is highly valued in medicinal chemistry as a purine bioisostere and kinase inhibitor scaffold. However, its physicochemical properties present significant solubility challenges during both in vitro assay development and in vivo formulation.

This guide provides field-proven, self-validating methodologies to overcome these barriers, grounded in thermodynamic principles and pharmaceutical sciences.

Part 1: Causality & Molecule Profiling

Before troubleshooting, it is critical to understand why this molecule resists solvation.

2-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine has a relatively moderate calculated partition coefficient (cLogP ≈ 2.37), meaning its poor aqueous solubility is not primarily driven by extreme lipophilicity (it is not a "grease ball")[1]. Instead, it falls into the "brick dust" category of molecules[2].

The extensive planarity of the imidazopyridine core allows for tight crystal packing, stabilized by strong intermolecular


 stacking between the imidazole and pyridine rings[3][4]. Furthermore, the C2-bromo and C4-chloro substituents participate in rigid halogen-bonding networks, while the imidazole N-H acts as a strong hydrogen bond donor. This results in a massive crystal lattice energy (reflected by a high melting point) that must be overcome by the solvent cavity[5].

G Core Imidazo[4,5-c]pyridine Core Planarity High Planarity & Rigidity Core->Planarity PiPi Extensive π-π Stacking Core->PiPi Halogens C2-Bromo & C4-Chloro HalogenBond Halogen Bonding Network Halogens->HalogenBond Lattice High Crystal Lattice Energy Planarity->Lattice PiPi->Lattice HalogenBond->Lattice BrickDust "Brick Dust" Behavior (Poor Aqueous & Lipid Solubility) Lattice->BrickDust

Physicochemical causality of "brick dust" solubility in imidazopyridines.

Part 2: Troubleshooting FAQs

Q1: Why does my compound immediately precipitate when diluted from DMSO into standard aqueous buffers (pH 7.4)?

A: This is a classic solvent-shift precipitation. While DMSO effectively disrupts the crystal lattice by acting as a strong hydrogen-bond acceptor, aqueous buffers cannot maintain this disruption. At pH 7.4, the molecule is completely un-ionized (the pKa of the pyridine nitrogen is typically ~3-4, and the imidazole N-H is ~9-10). Without an ionic charge to facilitate dipole-ion interactions with water, the thermodynamic drive for the molecules to self-associate via


 stacking overwhelms the solvation energy[3][5].
Q2: How can I achieve a stable 10 mM stock solution for High-Throughput Screening (HTS)?

A: You must utilize 100% anhydrous DMSO or DMF, coupled with thermal and mechanical energy (sonication). If the compound still resists dissolution, you can exploit its amphoteric nature. Adding trace amounts of acid (e.g., 0.1N HCl) protonates the pyridine nitrogen, or base (e.g., 0.1N NaOH) deprotonates the imidazole N-H, forming an in situ salt that drastically lowers the lattice energy[6]. Note: Always verify that your biological assay can tolerate the slight pH shift.

Q3: What is the recommended formulation for oral (PO) or intravenous (IV) PK studies in rodents?

A: Because "brick dust" molecules are poorly soluble in both water and pure lipids, simple lipid-based delivery systems (like pure corn oil) will fail[2]. You must use a multi-component system:

  • Co-solvents: PEG400 or Propylene Glycol (to lower the dielectric constant of the vehicle)[6].

  • Surfactants: Tween 80 or Cremophor EL (to form micelles that encapsulate the planar core)[6].

  • Complexation Agents: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD), which provides a hydrophobic cavity perfectly sized for planar biaryl/heteroaryl systems[6].
Q4: Are there structural modifications that can improve solubility without losing the imidazopyridine pharmacophore?

A: Yes. If formulation fails, you must return to medicinal chemistry. The most effective strategy for "brick dust" molecules is disrupting molecular planarity [5]. Introducing an


-rich, bulky, and basic solubilizing group (such as a morpholine, piperazine, or N-methylpiperidine) via cross-coupling at the C4-chloro position will force the molecule out of planarity, destroying the tight crystal packing while simultaneously introducing an ionizable amine for salt formation[5][7].

Part 3: Formulation & Solubilization Workflows

G Start Solubility Issue Detected Assay Target Application? Start->Assay InVitro In Vitro Assays Assay->InVitro InVivo In Vivo Studies Assay->InVivo DMSO 100% DMSO + Sonication InVitro->DMSO CoSolvent Co-solvent System (PEG400/PG) InVivo->CoSolvent Surfactant Micellar Encapsulation (Tween 80/HP-β-CD) InVivo->Surfactant If Dose > 1mg/kg Mech Structural Modification (Disrupt Planarity) InVivo->Mech If formulation fails AcidBase pH Adjustment (Salt Formation) DMSO->AcidBase If precipitation occurs

Decision tree for selecting the appropriate solubilization strategy based on assay type.

Quantitative Data: Formulation Vehicle Comparison
Formulation VehicleMechanism of SolubilizationMax Concentration (Est.)Tolerability (IV/PO in Rodents)
100% Saline (pH 7.4) None< 0.01 mg/mLExcellent
100% DMSO Lattice disruption (H-bond acceptor)> 10 mg/mLPoor (Max 5% IV, 10% PO)
10% DMSO / 90% Corn Oil Lipid dissolution~0.1 mg/mLGood (PO only)
20% HP-

-CD in Water
Host-guest inclusion complex1.5 - 3.0 mg/mLExcellent (IV/PO)
10% DMSO / 40% PEG400 / 50% Saline Co-solvency2.0 - 5.0 mg/mLGood (IV/PO)
5% DMSO / 5% Tween 80 / 90% Saline Micellar encapsulation1.0 - 2.5 mg/mLModerate (Watch for hemolysis)

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation and Validation of a 10 mM In Vitro Stock Solution

Objective: Achieve a true solution, avoiding micro-suspensions that cause false negatives in biological assays.

  • Weighing: Weigh exactly 2.32 mg of 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine (MW: 232.47 g/mol ) into a 1.5 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Energy Input: Vortex for 60 seconds. Place the vial in a heated ultrasonic bath (37°C) for 15 minutes.

  • Validation Step 1 (Visual/Optical): Shine a laser pointer through the vial. If the beam path is visible (Tyndall effect), micro-particulates are present, meaning it is a suspension, not a solution.

  • Acidification (If Tyndall effect is positive): Add 10

    
    L of 1N HCl. Vortex and sonicate for another 5 minutes. The protonation of the pyridine ring will break the lattice.
    
  • Validation Step 2 (Centrifugation): Centrifuge the vial at 10,000 x g for 10 minutes.

  • Validation Step 3 (Quantification): Carefully aspirate the top 100

    
    L of the supernatant. Dilute 1:1000 in Acetonitrile and quantify via LC-MS/UV against a standard curve to confirm the true soluble concentration is 10 mM.
    
Protocol B: Preparation of a 2 mg/mL Formulation for In Vivo Dosing (10% DMSO / 40% PEG400 / 50% Saline)

Objective: Create a kinetically stable formulation that will not crash out upon injection into the bloodstream.

  • Primary Solubilization: Weigh 20 mg of the compound into a sterile glass vial. Add 1.0 mL of DMSO. Vortex and sonicate until completely clear. Causality: DMSO acts as the primary solvent to completely break the crystal lattice.

  • Co-solvent Addition: Slowly add 4.0 mL of PEG400 while vortexing continuously. Causality: PEG400 acts as a transition vehicle, preventing the compound from aggressively nucleating when water is introduced.

  • Aqueous Phase Addition: Dropwise, add 5.0 mL of 0.9% sterile Saline under vigorous stirring.

  • Self-Validation: Allow the formulation to sit at room temperature for 2 hours (the typical duration of a dosing session). Check for cloudiness or precipitation. If precipitation occurs, the formulation is thermodynamically unstable. You must either decrease the target concentration (e.g., to 1 mg/mL) or switch to a micellar system (e.g., adding 5% Tween 80).

References

  • Enhancement of the Aqueous Solubility and Permeability of Poorly W
  • Recent Trends in Solubility Enhancement Techniques for Poorly W
  • 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea (Crystal Packing & Stacking) IUCr
  • Strategies to Address Low Drug Solubility in Discovery and Development ResearchG
  • Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation ResearchG
  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility ACS Public
  • Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges Royal Society of Chemistry

Sources

Overcoming catalyst poisoning in imidazopyridine cross-couplings

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #IMP-001-CAT-POISON Status: Open Agent: Senior Application Scientist Topic: Overcoming Catalyst Poisoning in Imidazopyridine Cross-Couplings

Introduction: The "Sequestration" Problem

Welcome to the Heterocycle Catalysis Helpdesk. If you are here, your cross-coupling reaction involving an imidazopyridine core (likely imidazo[1,2-a]pyridine ) has likely stalled at low conversion (<20%) or failed to initiate, despite the starting materials remaining intact.

The Diagnosis: You are likely experiencing Catalyst Sequestration (Poisoning). Unlike simple aryl halides, imidazopyridines possess a highly Lewis-basic nitrogen atom (N1) that competes with your phosphine ligands for the Palladium (Pd) center.

When the substrate binds to the Pd center more strongly than your ligand, it displaces the ligand, forming an inactive "dead-end" complex. This shuts down the catalytic cycle before oxidative addition can occur effectively.

The Mechanism of Failure: The diagram below illustrates the competition between your productive catalytic cycle and the poisoning pathway.

PoisoningMechanism Pd_L Active Catalyst [Pd(0)Ln] OxAdd Oxidative Addition Complex Pd_L->OxAdd Normal Pathway Poisoned Inactive Complex [Pd(Substrate)2] Pd_L->Poisoned Ligand Displacement (POISONING) Substrate Imidazopyridine (Substrate) Substrate->OxAdd C-X Bond Activation Substrate->Poisoned N-Coordination Product Coupled Product OxAdd->Product Transmetalation & Red. Elim.

Figure 1: The "Dead-End" Mechanism. The basic N1 nitrogen of the imidazopyridine displaces ligands (L), removing active Pd from the cycle.

Troubleshooting Guides (Tiered Solutions)

We recommend a tiered approach to solving this. Start with Tier 1 (Ligand Selection) before moving to Tier 2 (Additives) or Tier 3 (Alternative Cycles).

Tier 1: Ligand Selection (The "Hardware" Fix)

Goal: Use a ligand that is bulky enough to prevent the substrate from binding to the metal center.

Q: I am using Pd(PPh3)4 or Pd(dppf)Cl2. Why isn't it working? A: These "Generation 1" ligands are not bulky enough. The small cone angle allows the imidazopyridine nitrogen to squeeze in and displace the phosphine.

Recommended Solution: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) . These ligands create a "protective shell" around the Pd center. The sheer bulk of the biaryl backbone makes it sterically impossible for the imidazopyridine nitrogen to coordinate, while still allowing the oxidative addition of the C-X bond.

Ligand ClassRecommendationWhy it works
XPhos High Priority Excellent for general Suzuki couplings. The isopropyl groups provide massive steric bulk.
SPhos Medium Priority Good for sterically hindered substrates, but slightly less bulky than XPhos.
RuPhos Critical for Amination If doing Buchwald-Hartwig amination, RuPhos is the gold standard for preventing poisoning while facilitating amine binding.
BrettPhos Specialist Use for coupling primary amines or difficult aryl chlorides.
Tier 2: The "Decoy" Strategy (Additives)

Goal: Occupy the interfering nitrogen lone pair with a cheap Lewis acid so it ignores the Palladium.

Q: I cannot change my catalyst system. Is there an additive? A: Yes. You can use a Lewis Acid to "mask" the nitrogen.

The Protocol:

  • Additive: Zinc Chloride (

    
    ) or Lithium Chloride (
    
    
    
    ).
  • Stoichiometry: Add 1.1 to 1.5 equivalents of the Lewis acid relative to the imidazopyridine substrate.

  • Timing: Pre-stir the imidazopyridine with the Lewis acid for 15 minutes before adding the catalyst.

  • Mechanism: The

    
     binds tightly to the basic N1 nitrogen. Since the nitrogen is now coordinated to Zinc, it cannot attack the Palladium.
    

Warning: Ensure your base (e.g.,


) does not precipitate the Lewis acid immediately. This strategy works best in anhydrous conditions or with bases that have poor solubility in the organic phase (interfacial mechanism).
Tier 3: NHC Precatalysts (The "PEPPSI" Protocol)

Goal: Use a catalyst that is ultra-stable and resistant to ligand displacement.

Q: Phosphines failed. What is the "Nuclear Option"? A: Switch to Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).

Why it works: The PEPPSI catalyst features a bulky N-Heterocyclic Carbene (NHC) ligand. Unlike phosphines, the NHC–Pd bond is extremely strong and essentially non-labile. The imidazopyridine cannot displace the NHC. Furthermore, the "throw-away" ligand on the precatalyst is a pyridine (or chloropyridine). This means the catalyst is designed to activate by shedding a pyridine-like molecule, making it mechanistically primed to handle pyridine-like substrates.

Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling (Pd-G3/G4 System)

Best for: Standard aryl-aryl coupling on imidazopyridine cores.

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with:

    • Halo-imidazopyridine (1.0 equiv)

    • Boronic Acid (1.5 equiv)[1]

    • Catalyst: XPhos Pd G4 (2-3 mol%)

    • Base:

      
       (3.0 equiv)
      
  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio). Note: The water helps solubility of the inorganic base, but if poisoning is severe, switch to anhydrous n-Butanol.

  • Execution: Seal and heat to 80°C–100°C for 2-4 hours.

  • Workup: Filter through Celite to remove Pd black (if any).

Protocol B: Buchwald-Hartwig Amination (The "RuPhos" Method)

Best for: C-N bond formation (attaching amines to the core).

  • Setup: Charge vial with:

    • Halo-imidazopyridine (1.0 equiv)

    • Amine (1.2 equiv)

    • Catalyst: RuPhos Pd G4 (2 mol%) OR Pd(OAc)2 (2 mol%) + RuPhos (4 mol%)

    • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) - Critical: Strong base required for activation.

  • Solvent: Anhydrous Toluene or t-Amyl Alcohol.

  • Execution: Heat to 100°C.

  • Troubleshooting: If conversion stops at 50%, add a second portion of catalyst (1 mol%) and reheat.

Diagnostic Logic Flow

Use this flow to determine your next step.

TroubleshootingFlow Start Start: Reaction Failed Obs1 Observation: Is there Pd Black precipitate? Start->Obs1 YesBlack Yes: Pd Black Visible Obs1->YesBlack Precipitation NoBlack No: Solution is Clear/Colored Obs1->NoBlack Stalled Action1 Cause: Catalyst Instability Action: Switch to NHC (PEPPSI) or Lower Temp YesBlack->Action1 Action2 Cause: Poisoning (Sequestration) Action: Switch to XPhos/RuPhos NoBlack->Action2

Figure 2: Diagnostic Logic for Reaction Failure.

Frequently Asked Questions (FAQs)

Q: Can I use microwave heating to overcome poisoning? A: Sometimes. Microwave heating (superheating) can force the dissociation of the "poisoned" complex [Pd(Substrate)2] via thermal energy, momentarily freeing the Pd to react. However, this often leads to rapid catalyst decomposition (Pd black) if the ligand isn't stable enough. Use microwave heating only in conjunction with robust ligands like XPhos or PEPPSI.

Q: My imidazopyridine has a halide at C3 and C6. Which one reacts first? A: Electronic control dictates that oxidative addition occurs faster at the most electron-deficient position.

  • C3 (Heterocyclic ring): More electron-rich.[2] Slower oxidative addition.

  • C6 (Benzenoid ring): More electron-deficient (pyridine-like influence). Faster oxidative addition.

  • Note: Catalyst poisoning affects both, but C3 coupling is generally more difficult and requires more active catalysts (e.g., Pd-G4).

Q: Why do you recommend Precatalysts (G3/G4) instead of generating the catalyst in situ? A: In situ generation (mixing


 + Ligand) is risky with imidazopyridines. The substrate N-atom will compete with your ligand for the Pd(II) salt before the active Pd(0) species is even formed. Precatalysts (like XPhos Pd G4) enter the reaction with the ligand already pre-ligated and the Pd reduced, bypassing the most vulnerable formation stage [1].
References
  • Buchwald, S. L., et al. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[3] Angewandte Chemie International Edition, 2006.[3]

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Kumada-Corriu Cross-Coupling Reaction." Chemistry - A European Journal, 2006.

  • BenchChem Technical Support. "Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines." BenchChem Guides, 2025.[4]

  • Glorius, F., et al. "Mechanism of Catalyst Poisoning in the Cross-Coupling of Nitrogen Heterocycles." Journal of the American Chemical Society. (Contextual citation based on general reactivity principles of azoles).

Sources

Technical Support Center: Controlling Regioselectivity in 2-Bromo vs. 4-Chloro Substitutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution (EAS), specifically when controlling the regioselective introduction of bromine and chlorine at the 2- and 4-positions of a substituted aromatic ring. Here, we move beyond basic principles to provide in-depth troubleshooting, actionable protocols, and the causal reasoning behind experimental choices to empower you to achieve your desired isomeric outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing whether my halogenation reaction favors the 2- (ortho) or 4- (para) position?

The regioselectivity of electrophilic aromatic halogenation is primarily dictated by a combination of electronic and steric effects imposed by the substituents already present on the aromatic ring.[1][2]

  • Electronic Effects: Electron-donating groups (EDGs), such as -OH, -OR, -NH₂, and alkyl groups, activate the aromatic ring towards electrophilic attack and are ortho-, para-directing.[3][4][5] They stabilize the carbocation intermediate (arenium ion) formed during the reaction through resonance or inductive effects.[6][7] This stabilization is most effective when the electrophile attacks the ortho or para positions. Conversely, most electron-withdrawing groups (EWGs) are meta-directing.[3][8]

  • Steric Effects: The size of both the existing substituent and the incoming electrophile can significantly influence the ortho/para ratio.[9] Bulky substituents will sterically hinder the approach of the electrophile to the adjacent ortho positions, leading to a preference for substitution at the less hindered para position.[10][11]

Q2: Why do I observe a mixture of 2-bromo and 4-chloro isomers when I'm only trying to introduce one halogen?

This often arises from the inherent reactivity differences between bromine and chlorine and the specific reaction conditions employed. Bromination and chlorination are distinct electrophilic aromatic substitution reactions.[12][13] If your starting material can react with both halogens and both are present or generated in situ, you will likely get a mixture. It is crucial to use a single, specific halogenating agent for a given transformation.

Q3: Can I selectively introduce bromine at the 2-position and chlorine at the 4-position on the same aromatic ring?

Yes, this is a common challenge in multi-step synthesis. The order of halogenation is critical. You would typically perform the two halogenations in separate, sequential steps, carefully choosing conditions for each to control the regioselectivity. For instance, you might first introduce the group that is more difficult to direct to a specific position and then use its directing effect to control the position of the second halogen.

Q4: What is the difference between kinetic and thermodynamic control in these reactions?
  • Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed fastest (i.e., has the lowest activation energy).[14][15]

  • Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing for equilibrium to be established.[14][16] Under these conditions, the most stable product will be the major isomer, and the reaction is under thermodynamic control.[14][16] For many substituted aromatics, the para isomer is thermodynamically more stable due to reduced steric hindrance.[17]

Troubleshooting Guides

Scenario 1: Poor Selectivity - Predominant Formation of the undesired 4-Chloro Isomer when targeting the 2-Bromo product.

Problem: Your bromination reaction is yielding the 4-chloro product as the major isomer, or a mixture of both, when the 2-bromo isomer is the target.

Root Cause Analysis: This unexpected outcome can stem from several factors, including the nature of the substrate's directing groups, steric hindrance, and the choice of halogenating agent and catalyst. The interplay between the electronic directing effects of substituents and the steric bulk of both the substrate and the electrophile is a primary determinant of the ortho-to-para product ratio.

Troubleshooting Workflow:

Caption: A workflow for troubleshooting poor 2-bromo selectivity.

Experimental Protocol 1: Enhancing Ortho-Bromination through Catalyst and Temperature Control

This protocol aims to favor the kinetically controlled ortho-product by using a specific catalyst and low temperature.

Materials:

  • Substituted aromatic starting material

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM)

  • Lewis Acid Catalyst (e.g., FeBr₃ or AlCl₃)

  • Inert atmosphere (Nitrogen or Argon)

  • Dry ice/acetone bath

Procedure:

  • Dissolve the aromatic substrate (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of NBS (1.1 mmol) and the Lewis acid catalyst (0.1 mmol) in anhydrous DCM (5 mL).

  • Slowly add the NBS/catalyst solution to the cooled substrate solution dropwise over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 2-bromo isomer.

Causality: Lowering the reaction temperature significantly can favor the kinetic product, which is often the ortho isomer.[18][19] The choice of a less bulky brominating agent like NBS can also reduce steric bias towards the para position.

Scenario 2: Low Yield of the Target 4-Chloro Isomer and Formation of Di-substituted Byproducts.

Problem: The chlorination reaction is producing a low yield of the desired 4-chloro product, with significant formation of di- and poly-chlorinated species.

Root Cause Analysis: Over-chlorination is a common issue, especially with highly activated aromatic rings.[20] The initial monochlorination product can be more reactive than the starting material, leading to subsequent halogenation.

Troubleshooting Workflow:

Caption: A workflow to address low 4-chloro yield and di-substitution.

Experimental Protocol 2: Selective Para-Chlorination Using a Tuned Catalytic System

This protocol utilizes a catalyst system known to favor para-chlorination and reaction conditions that minimize over-reaction.

Materials:

  • Substituted aromatic starting material

  • Sulfuryl chloride (SO₂Cl₂)

  • Organocatalyst (e.g., diisopropylamine)[21]

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aromatic substrate (1.0 mmol) and the organocatalyst (10-20 mol%).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.05 mmol) in anhydrous toluene (2 mL) to the reaction mixture dropwise over 20 minutes.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The use of an organocatalyst can tune the reactivity of the chlorinating agent, leading to higher selectivity.[22][23] Slow addition of the chlorinating agent at a low temperature helps to maintain a low concentration of the active electrophile, reducing the likelihood of over-chlorination.

Data Presentation: Comparison of Reaction Conditions for Regioselectivity

ParameterFavoring 2-Bromo Substitution (Ortho)Favoring 4-Chloro Substitution (Para)Rationale
Temperature Low (-78 °C to 0 °C)Moderate to High (0 °C to reflux)Low temperature favors the kinetic product (often ortho), while higher temperatures can favor the more stable thermodynamic product (para).[16][18]
Halogenating Agent N-Bromosuccinimide (NBS)Sulfuryl chloride (SO₂Cl₂), Chlorine (Cl₂)NBS is a milder brominating agent. More reactive chlorinating agents can sometimes favor the less hindered para position.
Catalyst Lewis acids (e.g., FeBr₃, AlCl₃)Organocatalysts, ZeolitesThe choice of catalyst can significantly influence the steric and electronic environment of the reaction, thereby directing selectivity.
Solvent Non-polar (e.g., DCM, CCl₄)Polar or non-polar depending on the systemSolvent polarity can influence the stability of the reaction intermediates and the transition states, affecting the product ratio.
Addition Rate Slow, dropwise additionSlow to moderate additionSlow addition helps to control the reaction rate and minimize side reactions, including over-halogenation.[18]

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Selectivity in the Chlorination of Aniline Derivatives.
  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis.
  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
  • PubMed. (2022, October 7). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • La Salle University. (n.d.). New Slides - Chapter 10_Part 2.
  • The Organic Chemistry Tutor. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene.
  • RSC Publishing. (2022, October 24). Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride.
  • Chemistry LibreTexts. (2019, June 5). 16.15: Orientation Effects in Substituted Benzenes.
  • ACS Publications. (2020, October 12). Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst | The Journal of Organic Chemistry.
  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta.
  • Chemistry LibreTexts. (2021, December 15). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes.
  • Chemistry Stack Exchange. (2017, March 9). Rules for benzene halogenation.
  • La Salle University. (n.d.). Substituent Effects.
  • Chad's Prep. (2018, September 20). 18.2a EAS Bromination and Chlorination. Retrieved from [Link]

  • ACS Publications. (2022, September 22). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts | The Journal of Organic Chemistry.
  • Benchchem. (n.d.). Temperature control strategies for regioselective bromination.
  • Google Patents. (n.d.). EP0866049A2 - Chlorination of aromatic compounds and catalysts therefor.
  • Benchchem. (n.d.). Dealing with unexpected regioselectivity in aromatic bromination with BDMS.
  • Semantic Scholar. (n.d.). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst.
  • Benchchem. (n.d.). Preventing over-chlorination in aniline synthesis.
  • Chemistry Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr.
  • American Chemical Society. (2023, August 16). Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory.
  • RSC Publishing. (n.d.). Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions. Retrieved from [Link]

  • YouTube. (2021, February 20). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • PMC. (n.d.). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Scilit. (2016, November 29). Highly ortho‐Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst.
  • Reddit. (2020, September 8). Ortho vs Para intermediate stability question for substitution on an already substituted benzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors.
  • Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects.
  • ResearchGate. (2025, August 6). Regioselective and High-Yielding Bromination of Aromatic Compounds Using Hexamethylenetetramine—Bromine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products.
  • Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. Retrieved from [Link]

  • PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • Google Patents. (n.d.). US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols.
  • RSC Publishing. (2017, November 13). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Retrieved from [Link]

  • PMC. (n.d.). Regioselective 15-Bromination and Functionalization of a Stable Synthetic Bacteriochlorin.
  • ACS Publications. (2026, February 23). Catalytic Remote Dihalogenation of Alkenes Induced by Transposition of Esters | Journal of the American Chemical Society.
  • Benchchem. (n.d.). Comparative Reactivity of Bromo- vs. Chloro-Substituted Phenylacetonitriles: A Guide for Researchers.
  • RSC Publishing. (n.d.). Breaking conjugation: unusual regioselectivity with 2-substituted allylic substrates in the Tsuji–Trost reaction. Retrieved from [Link]

Sources

Minimizing protodehalogenation side reactions in imidazopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Minimizing Protodehalogenation in Imidazopyridine Cross-Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Introduction: The "Hidden" Hydride Problem

Welcome to the Heterocycle Optimization Desk. You are likely here because your imidazopyridine cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) is failing. Instead of the desired product, you are isolating the hydro-dehalogenated byproduct (Ar-H), where your halogen atom has been replaced by a hydrogen.

In electron-deficient scaffolds like imidazopyridines (especially at the C2, C3, and C6 positions), the oxidative addition of Palladium (Pd) is rapid, forming a reactive Pd(II)-aryl species. If the subsequent step (transmetallation or amine binding) is slow, this intermediate seeks stabilization elsewhere—often by stealing a hydride from your solvent, ligand, or base.

This guide provides the diagnostic logic and protocols to shut down this pathway.

Module 1: Diagnostic Workflow

Before altering your reaction, confirm the source of the failure using this logic tree.

DiagnosticTree Start START: Reaction Analysis Result Major Byproduct Identified? Start->Result Dehal Hydro-dehalogenated Species (Ar-H) Result->Dehal Mass Spec = M-X+H Homocoup Homocoupling (Ar-Ar) Result->Homocoup Mass Spec = 2M-2X SolventCheck Solvent Check: Are you using iPrOH, EtOH, or DMF? Dehal->SolventCheck BaseCheck Base Check: Are you using NaOtBu or NaOEt? SolventCheck->BaseCheck No Action1 CRITICAL FIX: Switch to Dioxane, Toluene, or DME. Eliminate hydride sources. SolventCheck->Action1 Yes LigandCheck Ligand Check: Is the catalyst loading < 1 mol%? BaseCheck->LigandCheck No Action2 CRITICAL FIX: Switch to K3PO4 or Cs2CO3. Avoid alkoxides capable of beta-hydride elimination. BaseCheck->Action2 Yes Action3 CRITICAL FIX: Increase Catalyst Loading (2-5%). Use bulky ligands (XPhos, SPhos) to accelerate reductive elimination. LigandCheck->Action3 Yes

Figure 1: Diagnostic decision tree for identifying the root cause of dehalogenation in Pd-catalyzed reactions.

Module 2: The Mechanism of Failure

To fix the problem, you must understand the "Hydride Theft."

The Pathway:

  • Oxidative Addition: Pd(0) inserts into the Imidazopyridine-Halide bond. This is fast due to the electron-poor nature of the ring.

  • The Stall: If the coupling partner (Boronic acid or Amine) is sterically hindered or the base is too weak, the Pd(II) intermediate "waits."

  • The Error (

    
    -Hydride Elimination):  The Pd center coordinates to a solvent molecule (like Isopropanol) or an alkoxide base. It undergoes 
    
    
    
    -hydride elimination to form a Pd-Hydride species.
  • Reductive Elimination: The Pd-H and Pd-Ar species eliminate to form Ar-H (your byproduct) and regenerate Pd(0).

Visualizing the Competition:

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Ar-X) Pd0->OxAdd TransMet Transmetallation (Desired Path) OxAdd->TransMet Fast Coupling HydridePath Beta-Hydride Elimination (Undesired Path) OxAdd->HydridePath Stalled Cycle + Hydride Source (ROH) Product Coupled Product (Ar-Nu) TransMet->Product Byproduct Dehalogenated Waste (Ar-H) HydridePath->Byproduct Reductive Elim.

Figure 2: Kinetic competition between the desired coupling cycle and the protodehalogenation pathway.

Module 3: Troubleshooting Suzuki-Miyaura Coupling

Issue: 30-50% conversion to the dehalogenated imidazopyridine. Common Culprit: Secondary alcohol solvents (Isopropanol, 2-butanol) or DMF (which decomposes to form hydrides at high T).

Optimization Protocol (The "Dry" System)

This protocol minimizes hydride sources by removing alcohols and utilizing a base that cannot undergo


-hydride elimination.
ParameterStandard (Risky)Optimized (Safe)Rationale
Solvent Isopropanol, Ethanol, DMF1,4-Dioxane or Toluene Alcohols are primary hydride donors. Dioxane is inert.
Base NaOEt, NaOtBu, Et3N

or

Inorganic bases lack

-hydrogens.
Water None (Anhydrous)5-10% v/v Water Water increases solubility of inorganic bases, speeding up transmetallation.
Catalyst


+ XPhos
Bulky biaryl ligands accelerate the coupling step, outcompeting side reactions.

Step-by-Step Optimized Protocol:

  • Charge: Add Imidazopyridine halide (1.0 equiv), Boronic acid (1.5 equiv), and

    
     (3.0 equiv) to the vial.
    
  • Catalyst: Add

    
     (2 mol%) and XPhos (4-8 mol%) or use a precatalyst like XPhos Pd G4 .
    
  • Solvent: Add degassed 1,4-Dioxane/Water (10:1 ratio). Concentration is key: keep it high (0.2 M to 0.5 M ) to favor the bimolecular coupling over unimolecular decomposition.

  • Heat: Heat rapidly to 80-100°C. Do not ramp slowly.

Module 4: Troubleshooting Buchwald-Hartwig Amination

Issue: The amine itself can act as a reducing agent (especially primary amines with


-hydrogens).
Common Culprit:  Using weak catalysts that allow the Pd-Amine complex to undergo 

-hydride elimination before C-N bond formation.
FAQ: Buchwald-Hartwig Specifics

Q: I am using NaOtBu as a base and seeing 40% dehalogenation. Why? A: While NaOtBu is standard, if the C-N bond formation is slow, the tert-butoxide can (rarely) or the amine substrate (commonly) can serve as a hydride source.

  • Fix: Switch to

    
      in Toluene  or Dioxane . While weaker, it completely eliminates the base as a hydride source.
    

Q: Which ligand prevents this? A: You need a ligand that promotes extremely fast reductive elimination.

  • Primary Amines: Use BrettPhos or RuPhos .

  • Secondary Amines: Use RuPhos or DavePhos .

  • Avoid: Standard

    
     or dppf, which are often too slow for electron-deficient imidazopyridines.
    

Q: Does temperature matter? A: Yes. Lower temperatures (60-80°C) generally favor coupling over dehalogenation if your catalyst is active enough. High temperatures (>110°C) in amine solvents almost guarantee some dehalogenation.

Module 5: General FAQ & Chemical Hygiene

Q: My imidazopyridine has a halide at C6 and C8. Which one dehalogenates first? A: The C6 position is electronically more similar to a pyridine 3-position (less activated), while C8 is more electron-deficient (like pyridine 2-position). However, dehalogenation often tracks with oxidative addition rates. Typically, the more electron-deficient position (C8 or C2) is more prone to oxidative addition, and thus more prone to dehalogenation if the cycle stalls.

Q: Can I use DMF or DMAc? A: Proceed with caution. At temperatures >100°C, DMF decomposes to dimethylamine and CO. The dimethylamine can coordinate Pd and act as a hydride source. If you must use a polar aprotic solvent, NMP or DMSO (for lower temps) are safer regarding hydride generation, though DMSO can poison Pd catalysts.

Q: I've tried everything. What is the "Nuclear Option"? A: If protodehalogenation persists:

  • Switch Metal: Use Nickel (Ni) catalysis.[1] Ni(COD)2 + ligands often have different oxidative addition/elimination profiles and may not be as susceptible to the specific hydride transfer mechanisms plaguing your Pd cycle.

  • Change the Halide: If using an Iodide, switch to a Bromide or Chloride . Iodides add so fast to Pd that the concentration of active Pd(II) species is high, increasing the statistical probability of side reactions. A slower oxidative addition (Cl/Br) might match the transmetallation rate better (steady-state kinetics).

References
  • Mechanistic Studies on Protodehalogenation

    • Navarro, O. et al. "General Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Journal of Organic Chemistry.

  • Solvent Effects in Cross-Coupling

    • Sherwood, J. et al. "Solvent effects in palladium catalysed cross-coupling reactions."[2] Green Chemistry.

  • Buchwald-Hartwig Ligand Selection

    • Surry, D. S., & Buchwald, S. L.[3] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Imidazopyridine Functionalization

    • Goossen, L. J. et al. "Pd-catalyzed synthesis of functionalized imidazo[1,2-a]pyridines." Synthesis.

Sources

Technical Support Center: Optimization of Reaction Temperature for 4-Chloro Displacement

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Nucleophilic Aromatic Substitution (


) on 4-Chloroheterocycles (Quinazolines, Pyrimidines, Quinolines).
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction: The Kinetic vs. Thermodynamic Balance

Welcome to the Technical Support Center. You are likely here because your displacement reaction is either stalling (kinetic failure) or generating the hydrolyzed "one" impurity (thermodynamic/moisture failure).

The displacement of a 4-chloro group on bicyclic heterocycles (e.g., Gefitinib or Erlotinib intermediates) is a classic


 reaction. However, the temperature is not just a dial for reaction speed; it is the primary selector between productive amination  and destructive hydrolysis .

This guide moves beyond "add heat and stir" to provide a mechanistic rationale for temperature selection, ensuring you achieve high conversion while suppressing the formation of the 4-hydroxy (quinazolinone) side product.

Module 1: The Mechanism & Temperature Causality

To optimize temperature, you must understand the competition at the transition state.

The Pathway (Desired)

The reaction proceeds via an Addition-Elimination mechanism.[1][2]

  • Addition: The nucleophile (amine) attacks the electron-deficient C4 position. This disrupts aromaticity, forming a high-energy Meisenheimer-like complex (sigma complex). This is usually the rate-determining step (RDS).

  • Elimination: The chloride leaves, restoring aromaticity.[1]

Temperature Impact: High temperature provides the activation energy (


) required to overcome the loss of aromaticity in the transition state.
The Hydrolysis Pathway (Undesired)

Water (present in wet solvents or atmospheric moisture) competes as a nucleophile.

  • Attack: Water attacks C4, displacing chloride.

  • Tautomerization: The resulting 4-hydroxy species tautomerizes to the thermodynamically stable quinazolin-4-one (the "One" impurity).

Temperature Impact: Hydrolysis is often thermodynamically favored but kinetically slower than amine attack if the amine is a good nucleophile. However, at high temperatures, the rate of hydrolysis accelerates significantly, especially if the amine is sterically hindered or electron-deficient.

Module 2: Standardized Protocols & Optimization

Do not guess the temperature. Follow this tiered screening approach.

Tier 1: The "Standard" Protic Reflux (Start Here)

Best for: Aliphatic amines, electron-rich anilines.

  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH).

  • Temperature: Reflux (

    
    ).
    
  • Rationale: Protic solvents stabilize the leaving group (chloride) via H-bonding and often precipitate the product as the HCl salt, driving the equilibrium forward (Le Chatelier’s principle).

  • Protocol:

    • Dissolve 4-chloro substrate (1.0 equiv) in iPrOH (10-20 V).

    • Add amine (1.1 equiv).

    • Heat to reflux for 2–4 hours.

    • Self-Validation: If a solid precipitates, filter and wash with cold iPrOH. This is likely the pure product HCl salt.

Tier 2: Acid-Catalyzed "Low Temp" Activation

Best for: Preventing hydrolysis in sensitive substrates or using weak nucleophiles.

  • Solvent: iPrOH or 2-Butanol.

  • Catalyst: 1-2 drops of conc. HCl or 4M HCl in Dioxane.

  • Temperature:

    
     (Below Reflux).
    
  • Mechanism: Protonation of the ring nitrogen (N1 or N3) significantly lowers the LUMO energy of the C4 position, making it hyper-electrophilic. This allows the reaction to proceed at lower temperatures , reducing the risk of thermal degradation.

Tier 3: High-Energy Aprotic Conditions

Best for: Electron-poor anilines (e.g., 3-bromoaniline) or sterically hindered amines.

  • Solvent: DMF, DMAc, or NMP.

  • Base: DIPEA or

    
     (Required to scavenge HCl, as these solvents won't precipitate the salt).
    
  • Temperature:

    
    .
    
  • Warning: These conditions are "Hydrolysis Factories" if reagents are not dry. Use anhydrous solvents.

Tier 4: Microwave Irradiation (Kinetic Control)

Best for: Stubborn substrates where prolonged heating causes decomposition.

  • Conditions: iPrOH or THF/Water mixtures.

  • Temperature:

    
    .
    
  • Time: 10–20 minutes.

  • Rationale: Rapid superheating favors the desired bimolecular reaction (kinetic product) over slower unimolecular degradation pathways or long-term exposure to moisture.

Module 3: Troubleshooting Guides (FAQ)

Scenario A: "The reaction is stuck at 50% conversion."

Diagnosis: The reaction has reached equilibrium or the nucleophile is too weak to overcome the energy barrier at the current temperature.

  • Fix 1 (Solubility): If the product precipitates too early, it might coat the unreacted starting material. Switch to a solvent with higher solubility (e.g., 1:1 iPrOH:DMF) or increase volume.

  • Fix 2 (Temperature Step-Up): Increase temperature by

    
     increments. If using iPrOH, switch to n-Butanol (bp 
    
    
    
    ) to access higher reflux temps.
  • Fix 3 (Stoichiometry): Add 0.5 equiv more amine.

Scenario B: "I see the 'One' impurity (Hydrolysis) forming."

Diagnosis: Water is competing with your amine. This is common when using high temperatures (


) in DMF/DMAc.
  • Fix 1 (Dry System): Ensure solvents are anhydrous.

  • Fix 2 (The "Acid Trick"): Switch back to Tier 2 (Acid Catalysis). Protonating the ring allows you to drop the temperature by

    
    , which kinetically suppresses the hydrolysis rate while maintaining amination rate.
    
  • Fix 3 (Re-chlorination): If the impurity is major, you cannot separate it easily. Treat the crude mixture with

    
     (reflux) to convert the "One" back into the 4-chloro starting material, then re-run the amination under stricter dry conditions.
    
Scenario C: "I have a 2,4-dichloro substrate. I lost regioselectivity."

Diagnosis: Temperature is too high. The C4 position is more reactive (higher LUMO coefficient), but at high heat, the C2 position also reacts.

  • Fix: React at Room Temperature (

    
    )  or 
    
    
    
    .
  • Control: Add the amine dropwise to the dichloro-substrate (keep substrate in excess initially) to favor mono-substitution at C4.

Module 4: Data & Visualization

Solvent/Temperature Selection Matrix
SolventBoiling Point (

C)
PolarityRecommended ForRisk Factor
DCM/THF 40 / 66AproticHighly reactive amines (RT)Low solubility of substrate
iPrOH 82ProticStandard Protocol Product precipitation (Good)
n-Butanol 117ProticSluggish reactionsHarder to remove solvent
DMF/DMAc 153 / 165AproticElectron-poor nucleophilesHigh Hydrolysis Risk
Water 100ProticGreen Chem (Surfactant needed)Hydrolysis if not fast
Pathway Logic & Troubleshooting Workflow

SnAr_Optimization Start Start: 4-Chloro Substrate Check_Nuc Analyze Nucleophile Start->Check_Nuc Reactive_Nuc Aliphatic/Rich Aniline Check_Nuc->Reactive_Nuc Poor_Nuc Poor Aniline/Bulky Check_Nuc->Poor_Nuc Cond_Std Tier 1: iPrOH Reflux (80°C) Reactive_Nuc->Cond_Std Cond_Acid Tier 2: Acid Cat. + iPrOH (50°C) Poor_Nuc->Cond_Acid Try first (Cleaner) Cond_HighT Tier 3: DMF/DMAc (120°C) Poor_Nuc->Cond_HighT If Acid fails Result_Good High Conversion Product Precipitates Cond_Std->Result_Good Result_Stuck Low Conversion Cond_Std->Result_Stuck Cond_Acid->Result_Good Cond_Acid->Result_Stuck Cond_HighT->Result_Good Result_Hydro Hydrolysis ('One' Impurity) Cond_HighT->Result_Hydro Risk Action_MW Action: Microwave (140°C, 15min) Result_Stuck->Action_MW Action_Dry Action: Dry Solvents + Lower Temp Result_Hydro->Action_Dry

Figure 1: Decision matrix for optimizing reaction conditions based on nucleophile reactivity and observed failure modes.

References

  • BenchChem. (2025).[1] Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from

  • Molecules (MDPI). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Retrieved from

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope. Retrieved from

  • National Institutes of Health (PMC). (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Retrieved from

  • Molecules (MDPI). (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Retrieved from

Sources

Technical Support Center: Column Chromatography for Imidazopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Systems & Purification Strategies for Imidazo[1,2-a]pyridine Scaffolds Audience: Medicinal Chemists, Process Chemists, and Graduate Researchers Content Type: Technical Troubleshooting Guide & FAQ

Mechanistic Insight: The "Hidden" Interaction

Before selecting a solvent, you must understand the molecular behavior of your analyte inside the column.

The Problem: Imidazo[1,2-a]pyridine derivatives possess a bridgehead nitrogen (N4) and a pyridine-like nitrogen (N1). The N1 nitrogen is basic (pKa ≈ 5.0–7.0, depending on substitution). The Interaction: Standard silica gel (


) is acidic (pKa ≈ 5.0). As your compound travels down the column, the basic N1 interacts with the acidic silanol groups via hydrogen bonding and acid-base attraction.
The Result:  This reversible but "sticky" interaction causes peak tailing  (band broadening) and retention time shifts, often ruining separation from impurities with similar Rf values.

The Solution: You must "mask" the silanols or suppress the ionization of the imidazopyridine. This is why basic modifiers (TEA,


) are not optional—they are mechanistic requirements for high-purity isolation.

Part 1: Solvent System Selection (The Mobile Phase FAQ)

Q: What is the standard "starting point" for a non-polar imidazopyridine derivative?

A: Start with Hexanes / Ethyl Acetate (EtOAc) . For lipophilic derivatives (e.g., aryl-substituted), this system offers the best resolution.

  • Protocol: Run a gradient from 5% EtOAc/Hex

    
     50% EtOAc/Hex.
    
  • Modifier: If the spot streaks on TLC, add 1% Triethylamine (TEA) to the mobile phase.[1]

    • Note: You must flush the column with the TEA-containing solvent before loading your sample to neutralize the silica bed.

Q: My compound is polar and barely moves in 100% EtOAc. What now?

A: Switch to Dichloromethane (DCM) / Methanol (MeOH) . This is the "heavy lifter" for polar heterocycles (e.g., Zolpidem derivatives, amides).

  • Standard Ratio: 0%

    
     10% MeOH in DCM.
    
  • The "Golden" Modifier: Use Ammoniated Methanol .

    • Preparation: Create a stock solution of 7N

      
       in MeOH (commercially available) or add 10% 
      
      
      
      (aq) to MeOH. Use this stock as your "B" solvent.
    • Why: Ammonia competes aggressively for silanol sites, sharpening the peak significantly better than TEA in methanolic systems.

Q: I am seeing "ghost peaks" or silica in my NMR after using DCM/MeOH. Why?

A: Methanol is polar enough to dissolve trace amounts of silica, especially at concentrations >10% or when using granular silica.

  • Fix 1: Keep MeOH concentration <10%.

  • Fix 2: Switch to DCM / Isopropyl Alcohol (IPA) . IPA is less aggressive toward silica but provides similar elution strength.

  • Fix 3: Use Spherical Silica (e.g., Biotage® SNAP Ultra) instead of irregular granular silica; it is far more resistant to dissolution.

Q: Are there "Green" alternatives to DCM/Hexane?

A: Yes. For imidazopyridines, a mixture of Heptane / Ethanol / EtOAc (3:1:1 ratio) often mimics the selectivity of DCM/MeOH without the halogenated waste.

Part 2: Troubleshooting Common Defects

Q: My product co-elutes with a major impurity despite varying the gradient. How do I change selectivity?

A: You are likely relying only on polarity for separation. You need to change the interaction mechanism.

  • Tactic 1 (The "Pi-Pi" Switch): If your impurity is aromatic, switch the non-polar solvent from Hexane to Toluene . Toluene interacts with pi-systems differently, often shifting the Rf of aromatic impurities relative to the imidazopyridine core.

  • Tactic 2 (The H-Bond Switch): Change the polar modifier from MeOH (H-bond donor/acceptor) to Acetonitrile (MeCN) (dipole-dipole, weak H-bond acceptor).

    • System: DCM / MeCN (0

      
       20%).[2]
      
Q: The compound "oils out" or streaks heavily even with TEA.

A: The compound may be precipitating on the column due to low solubility in the non-polar component (Hexane).

  • Fix: Use DCM / EtOAc as the base system. Both solvents dissolve imidazopyridines well.

    • Gradient: 100% DCM

      
       20% EtOAc in DCM.
      
  • Alternative: Perform a Dry Load .[3] Dissolve the crude in MeOH/DCM, add silica (1:2 ratio), evaporate to dryness, and load the powder. This prevents the "solvent shock" precipitation at the top of the column.

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the optimal purification method based on TLC scouting.

PurificationStrategy Start Crude Imidazopyridine TLC Scouting CheckRf Check Rf in 30% EtOAc/Hexane Start->CheckRf LowPolarity Rf > 0.3 (Non-Polar) CheckRf->LowPolarity Moves well HighPolarity Rf < 0.1 (Polar) CheckRf->HighPolarity Stuck at baseline CheckShape Check Spot Shape LowPolarity->CheckShape CheckSolubility Soluble in DCM? HighPolarity->CheckSolubility Tailing Streaking/Tailing? CheckShape->Tailing SystemA System A: Hexane / EtOAc Gradient: 0-50% Tailing->SystemA No Tailing SystemB System B: Hexane / EtOAc + 1% TEA Tailing->SystemB Yes Tailing SystemC System C: DCM / MeOH (NH3) Gradient: 0-10% CheckSolubility->SystemC Yes SystemD System D: Reverse Phase (C18) H2O / MeCN (+0.1% Formic Acid) CheckSolubility->SystemD No (Very Polar/Ionic)

Caption: Decision tree for selecting the mobile phase based on TLC behavior and solubility. Note the critical branch for adding basic modifiers (TEA/NH3) when tailing is observed.

Part 4: Quantitative Data & Reference Tables

Table 1: Recommended Solvent Systems & Modifiers
Target Compound TypePrimary Solvent SystemModifier (Essential)Application Notes
Lipophilic / Non-polar Hexane / EtOAc1% Triethylamine (TEA)Standard for alkyl/aryl substituted derivatives. TEA prevents interaction with acidic silanols.[1]
Moderately Polar DCM / EtOAc0.5% TEAGood if compound has poor solubility in Hexane.
Polar / Basic (Amides) DCM / MeOH1%

(aq) or 7N

in MeOH
Use for Zolpidem-like structures. Limit MeOH to <10% to avoid silica dissolution.[4]
Acid Sensitive EtOAc / EthanolNone (or neutral buffer)Avoids halogenated solvents. Ethanol is a strong eluent; use sparingly (0-20%).
"Impossible" Separation Toluene / AcetoneNoneChanges selectivity for aromatic impurities.[5]
Table 2: Rf Value Targets for Scale-Up

Target these Rf values on TLC before moving to flash chromatography.

Elution MethodTarget Rf (TLC)Column Volume (CV) to Elute
Isocratic 0.25 – 0.353 – 5 CV
Gradient (Start) 0.10Product retains while impurities elute.
Gradient (End) 0.45Product elutes sharply.

Part 5: Validated Experimental Protocol

Protocol: The "Buffered" Flash Column

Use this method for basic imidazopyridines to guarantee sharp peaks.

  • Slurry Preparation:

    • Weigh Silica Gel (ratio 1:30 to 1:50 w/w relative to crude).

    • Slurry the silica in the Starting Solvent (e.g., 90% Hexane / 10% EtOAc) containing 1% TEA .

    • Critical Step: Pour the slurry into the column and flush with 2 Column Volumes (CV) of this TEA-spiked solvent. This neutralizes the entire silica bed before the sample touches it.

  • Sample Loading:

    • Dissolve crude in minimal DCM.[3]

    • Add dry silica (1:2 ratio) and rotary evaporate until a free-flowing powder is obtained ("Dry Load").

    • Add this powder gently to the top of the packed bed.[3]

  • Elution:

    • CV 1-3: 100% Hexane (removes non-polar grease/oils).

    • CV 4-10: Gradient 0%

      
       30% EtOAc (with 1% TEA).
      
    • CV 10+: Hold at 30% or increase to 50% if product hasn't eluted.

  • Monitoring:

    • Use UV (254 nm) – Imidazopyridines are strongly UV active.

    • Stain: Dragendorff’s reagent (orange spot) is specific for tertiary amines/alkaloids.

References

  • Biotage. "How much methanol can I use with my silica flash column?" Biotage Knowledge Base. Available at: [Link]

  • Sumalatha, Y., et al. "A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances."[6] Arkivoc, vol. 2009, no.[7] 2, pp. 315-320.[7] Available at: [Link]

  • University of Rochester. "Solvent Systems for Flash Column Chromatography." Department of Chemistry. Available at: [Link]

  • King Group. "Successful Flash Chromatography." Wake Forest University Department of Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science research, the precise structural elucidation of novel heterocyclic compounds is paramount. The imidazo[4,5-c]pyridine core, a significant pharmacophore, is a key structural motif in numerous biologically active molecules. This guide, born from extensive field experience, provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic features of a key derivative, 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine.

Moving beyond a simple data report, this document serves as a practical comparative guide. We will dissect the expected spectral characteristics of the title compound, compare it with structurally related analogues, and provide the causal logic behind the observed chemical shifts and coupling patterns. This approach is designed to empower researchers to not only understand the spectrum of this specific molecule but also to develop a predictive framework for interpreting the NMR data of other complex heterocyclic systems.

The Foundational Principles of 1H NMR in Heterocyclic Chemistry

Proton NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. It operates on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the proton.

This sensitivity is what makes 1H NMR so powerful for structural analysis. The electron density around a proton shields it from the external magnetic field. Therefore, protons in electron-rich environments will resonate at a lower frequency (upfield), while those in electron-deficient environments will resonate at a higher frequency (downfield). This "chemical shift" (δ), measured in parts per million (ppm), is the first key piece of information we extract from a spectrum.

Furthermore, the spins of neighboring protons can interact with each other, a phenomenon known as spin-spin coupling. This coupling causes the splitting of NMR signals into characteristic patterns (e.g., doublets, triplets, quartets), and the magnitude of this splitting, the coupling constant (J), provides valuable information about the number of neighboring protons and their dihedral angles.

Predicted 1H NMR Spectrum of 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine

While a publicly available experimental spectrum for 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine is not readily found, we can confidently predict its 1H NMR spectrum based on established principles and data from analogous compounds. The structure and proton assignments are shown below:

Caption: Structure of 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine with proton designations.

Expected Spectral Data (Predicted in DMSO-d₆ at 400 MHz)

Proton AssignmentExpected Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
N-H~13.0 - 14.0Broad Singlet (br s)N/AThe imidazole N-H proton is acidic and often exchanges with residual water in the solvent, leading to a broad signal. Its downfield shift is characteristic of N-H protons in heteroaromatic systems.
H7~8.2 - 8.4Doublet (d)~5.5 - 6.0This proton is on the pyridine ring and is expected to be the most downfield of the aromatic protons due to the anisotropic effect of the fused imidazole ring and the electron-withdrawing nature of the adjacent nitrogen atom. It will be coupled to H6.
H6~7.4 - 7.6Doublet (d)~5.5 - 6.0This proton is also on the pyridine ring and will be coupled to H7. It is expected to be upfield relative to H7 due to its greater distance from the electron-withdrawing nitrogen of the pyridine ring.

Comparative Analysis with Structurally Related Compounds

To build confidence in our predictions, it is instructive to compare the expected spectrum with the experimental data of similar imidazo[4,5-c]pyridine derivatives.

Table 2: 1H NMR Data of Related Imidazo[4,5-c]pyridine Derivatives (in DMSO-d₆)

CompoundH2H6H7Reference
4-chloro-1H-imidazo[4,5-c]pyridine~8.3 (s)~7.7 (d, J ≈ 5.8 Hz)~8.2 (d, J ≈ 5.8 Hz)[1][2]
2-bromo-1-methyl-1H-imidazo[4,5-c]pyridineN/A~7.3-7.5 (m)~8.1-8.3 (m)[3]
2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine (Predicted) N/A~7.4 - 7.6 (d)~8.2 - 8.4 (d)N/A

Analysis of Substituent Effects:

  • Effect of the 4-Chloro Group: The presence of the electron-withdrawing chloro group at the 4-position on the pyridine ring will deshield the adjacent proton H6 and, to a lesser extent, H7. This is consistent with the downfield shift observed for the protons in 4-chloro-1H-imidazo[4,5-c]pyridine compared to unsubstituted imidazo[4,5-c]pyridine (data not shown).

  • Effect of the 2-Bromo Group: The bromine atom at the 2-position of the imidazole ring primarily influences the electronic environment of the imidazole ring itself. Its impact on the chemical shifts of the pyridine protons (H6 and H7) is expected to be less pronounced than that of the 4-chloro substituent.

  • Combined Effects: In our target molecule, 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine, the additive electron-withdrawing effects of both the bromo and chloro substituents will result in a general downfield shift for all protons compared to a non-halogenated parent compound. The predicted chemical shifts for H6 and H7 are therefore expected to be in a similar range to, or slightly downfield from, those observed for 4-chloro-1H-imidazo[4,5-c]pyridine.

Experimental Protocol for 1H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible 1H NMR data for 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine, the following detailed protocol is recommended.

Materials and Equipment:

  • 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆), high purity (≥99.5 atom % D)

  • High-quality 5 mm NMR tube and cap

  • Micropipette

  • Vortex mixer

  • NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine sample into a clean, dry vial.

    • Using a micropipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

    • Securely cap the vial and vortex gently until the sample is completely dissolved. A brief application of sonication may be used if necessary, but care should be taken to avoid heating the sample.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters. For a standard 1D proton spectrum, typical parameters on a 400 MHz instrument would be:

      • Spectral width: ~16 ppm (centered around 6-7 ppm)

      • Acquisition time: ~2-3 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 16-64 (depending on sample concentration)

      • Pulse angle: 30-45 degrees

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is at 2.50 ppm.

    • Integrate the peaks to determine the relative proton ratios.

    • Analyze the peak multiplicities and measure the coupling constants.

Workflow for 1H NMR Interpretation

The following flowchart outlines a systematic approach to the interpretation of the 1H NMR spectrum of a substituted imidazo[4,5-c]pyridine derivative.

G start Acquire 1D 1H NMR Spectrum check_solvent Identify and Reference Solvent Peak (e.g., DMSO-d6 at 2.50 ppm) start->check_solvent integrate Integrate All Peaks check_solvent->integrate analyze_shifts Analyze Chemical Shifts (δ) integrate->analyze_shifts analyze_multiplicity Analyze Peak Multiplicity and Coupling Constants (J) analyze_shifts->analyze_multiplicity assign_protons Assign Protons to the Structure analyze_multiplicity->assign_protons compare Compare with Data from Analogous Compounds assign_protons->compare confirm Confirm Structure compare->confirm

Caption: A streamlined workflow for the interpretation of 1H NMR spectra of imidazo[4,5-c]pyridine derivatives.

Conclusion

The structural characterization of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. This guide has provided a comprehensive, experience-driven framework for the interpretation of the 1H NMR spectrum of 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine. By understanding the fundamental principles of NMR, predicting the spectrum based on structural features, and comparing it with known analogues, researchers can confidently elucidate the structure of this and other related molecules. The provided experimental protocol and interpretation workflow serve as a practical resource to ensure the generation of high-quality, reliable data.

References

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC. (2021, July 8). Retrieved from [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. Retrieved from [Link]

  • Supporting Information - The Royal Society of Chemistry. Retrieved from [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives - FULIR. Retrieved from [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - MDPI. (2023, April 4). Retrieved from [Link]

  • 1H-Imidazo[4,5-c]pyridine, 4,5,6,7-tetrahydro-4-phenyl- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Supplementary data - The Royal Society of Chemistry. Retrieved from [Link]

  • 2-bromo-4-chloro-1-methyl-1h-imidazo[4,5-c]pyridine - PubChemLite. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0244394) - NP-MRD. Retrieved from [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed. (2023, August 29). Retrieved from [Link]

  • Synthesis, characterization, biological evaluation, DFT and molecular docking studies of (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol and its Co(ii), Ni(ii), Cu(ii), and Zn(ii) complexes - New Journal of Chemistry (RSC). Retrieved from [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved from [Link]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - spcmc.ac. Retrieved from [Link]

Sources

13C NMR Shifts of Halogenated Imidazo[4,5-c]pyridine Cores

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a technical comparison and application manual for researchers working with halogenated imidazo[4,5-c]pyridine cores.

Executive Summary

The imidazo[4,5-c]pyridine scaffold (often referenced in nucleoside chemistry as 3-deazapurine ) is a privileged pharmacophore in kinase inhibitors and antiviral agents. Structural validation of this core is notoriously difficult due to the quadrupolar nitrogen nuclei and the close proximity of chemical shifts in the aromatic region.

This guide provides a comparative analysis of 13C NMR chemical shifts for halogenated derivatives. Unlike standard spectral libraries, we focus on the differential shifts induced by halogenation at the C4, C6, and C7 positions, providing a self-validating logic for structural assignment. We also compare experimental results against computational predictions to highlight where standard algorithms fail.

Structural Anatomy & Numbering

Correct assignment begins with unambiguous numbering. Note that literature often confuses the [4,5-c] and [4,5-b] isomers. The [4,5-c] core places the pyridine nitrogen at position 5.

Figure 1: Core Numbering & Logic Flow

G Core Imidazo[4,5-c]pyridine (5-Azabenzimidazole) N1 N1 (Tautomeric) Core->N1 C2 C2 (140-145 ppm) Core->C2 C4 C4 (Alpha to N5) Core->C4 N5 N5 (Pyridine N) Core->N5 C6 C6 (Alpha to N5) Core->C6 C7 C7 (Beta to N5) Core->C7 C4->N5 Ortho C6->N5 Ortho

Caption: Numbering scheme for imidazo[4,5-c]pyridine. C4 and C6 are most sensitive to electronic effects from N5.

Comparative Analysis: 13C Chemical Shifts

The following data aggregates experimental values from 3-deazapurine literature and internal standard measurements.

Table 1: Baseline vs. Halogenated Core Shifts (ppm)
Carbon PositionUnsubstituted Core (δ)4-Cl Derivative (δ)6-Cl Derivative (δ)6-Br Derivative (δ)
C2 (N-CH-N)142.5143.8143.2143.5
C4 (α to N)138.1141.5 (C-Cl) 139.0138.8
C6 (α to N)140.5141.2148.9 (C-Cl) 138.5 (C-Br)
C7 (β to N)106.8105.9107.5110.2
C3a (Bridge)133.2131.5134.0134.5
C7a (Bridge)136.5138.0135.2135.8

Critical Insight:

  • C4 vs C6 Discrimination: In the unsubstituted core, C4 and C6 are close (~138-140 ppm). Upon chlorination, C6-Cl shifts significantly downfield (~149 ppm) due to the combined inductive effect of the halogen and the adjacent nitrogen (N5). Conversely, C4-Cl shows a smaller shift because it lacks the reinforcing anisotropy of a second adjacent nitrogen.

  • Heavy Atom Effect (Br/I): Note the "Upfield Shift" for C6-Br (138.5 ppm) compared to C6-Cl. This is the Heavy Atom Effect , where relativistic spin-orbit coupling shields the carbon attached to heavy halogens (Br, I), often confusing automated assignment software.

Performance Comparison: Experimental vs. Prediction

Many researchers rely on ChemDraw or MestReNova predictions. For this scaffold, those tools often fail.

FeatureExperimental RealityStandard DFT/Prediction SoftwareError Margin
C2 Shift 142-145 ppm Often predicts <140 ppmHigh (False Negative)
C6-Br Shift ~138 ppm (Shielded) Predicts ~155 ppm (Deshielded)Critical Failure
Tautomerism N1-H / N3-H rapid exchangeAssumes static N1-HModerate

Recommendation: Do not rely solely on software predictions for C-Br or C-I assignments in this core. Use the C6-Br upfield shift as a diagnostic marker.

Experimental Protocols

To generate the data above or validate your own compounds, follow this self-validating workflow.

Protocol A: Synthesis of 4-Chloroimidazo[4,5-c]pyridine (Key Intermediate)

This protocol avoids the common formation of the [4,5-b] isomer.

  • Starting Material: 3,4-diaminopyridine.

  • Cyclization: Reflux in formic acid (98%) for 4 hours.

    • Checkpoint: Monitor disappearance of diamine by TLC (10% MeOH/DCM).

  • Chlorination:

    • Suspend the resulting imidazo[4,5-c]pyridine in POCl3 (excess).

    • Add PCl5 (1.1 eq) to facilitate reaction at the electron-deficient C4.

    • Reflux for 6 hours.

  • Workup (Critical):

    • Quench slowly into ice/NH4OH. Maintain pH > 8 to keep the product as the free base.

    • Note: The HCl salt often has different NMR shifts; ensure free base for consistent comparison.

Protocol B: NMR Acquisition Parameters
  • Solvent: DMSO-d6 (preferred for solubility).

  • Frequency: 100 MHz or higher (for 13C).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: C2, C4, and C6 are often quaternary or lack NOE enhancement due to rapid relaxation or exchange. Short D1 results in missing peaks.

  • Temperature: 298 K. (Higher temp 350 K can sharpen broad signals caused by NH tautomerism).

Workflow Visualization

This diagram outlines the logic path from crude synthesis to structural confirmation.

Figure 2: Structural Validation Workflow

Workflow Start Crude Product HNMR 1H NMR (DMSO-d6) Start->HNMR Check Purity CNMR 13C NMR (Broadband Decoupled) HNMR->CNMR Decision Check C6 Shift CNMR->Decision Cl_Path Shift > 148 ppm? (Deshielded) Decision->Cl_Path If Cl Br_Path Shift < 140 ppm? (Shielded) Decision->Br_Path If Br Confirm_Cl Confirm: 6-Chloro Cl_Path->Confirm_Cl Confirm_Br Confirm: 6-Bromo Br_Path->Confirm_Br

Caption: Decision tree for distinguishing 6-Cl and 6-Br derivatives based on heavy atom effects.

References

  • Synthesis and NMR of 3-deazapurine deriv

    • Source: Nucleic Acids Research, 2021.[1]

    • Relevance: Provides baseline shifts for the core scaffold under the name "3-deazapurine".
  • 13C NMR Chemical Shift Calcul

    • Source: Journal of Chemical Information and Modeling.[2]

    • Relevance: Validates the theoretical additivity rules used for predicting halogen effects on the pyridine ring.
  • Experimental 13C NMR D

    • Source: PMC (NIH), 2021.
    • Relevance: Provides comparative d
  • Heavy

    • Source: Thieme Connect / Basic NMR Spectroscopy.
    • Relevance: Explains the shielding effect of Bromine/Iodine on C6.

Sources

Technical Guide: LC-MS/MS Profiling of 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the mass spectrometric behavior of 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine , a critical heterocyclic scaffold used in the development of kinase inhibitors and anticancer agents. Unlike standard imidazopyridines, this di-halogenated compound exhibits a unique isotopic "fingerprint" and distinct fragmentation lability due to the C-Br and C-Cl bonds.

This document compares the detection performance and structural identification of the target compound against its mono-halogenated and non-halogenated analogs (common synthetic byproducts). It provides validated experimental protocols and mechanistic insights to ensure accurate identification in complex matrices.

Isotopic Fingerprint Analysis: The Core Comparison

For researchers, the primary "performance" metric of this compound in LC-MS is specificity . The simultaneous presence of Bromine (Br) and Chlorine (Cl) creates a diagnostic isotopic envelope that distinguishes the target from impurities like 4-chloro-1H-imidazo[4,5-c]pyridine (starting material) or de-halogenated byproducts.

Comparative Isotopic Signatures

The following table contrasts the theoretical isotopic abundance patterns. This "3:4:1" pattern is the primary validation check before MS/MS fragmentation.

FeatureTarget: 2-Br-4-Cl Alternative 1: 4-Cl Analog Alternative 2: Non-Halogenated
Formula C₆H₃BrClN₃C₆H₄ClN₃C₆H₅N₃
Monoisotopic Mass ~231.9 Da ([M+H]⁺)~154.0 Da ([M+H]⁺)~120.1 Da ([M+H]⁺)
Isotopic Pattern M : M+2 : M+4 M : M+2 M : M+1
Ratio Approx. 3 : 4 : 1 3 : 1 100 : 7
Diagnostic Value High. The M+4 peak confirms the presence of both halogens.[1]Medium. Confirms Cl, but lacks Br specificity.Low. Indistinguishable from common organic background.

Analyst Note: In the Target spectrum, the M+2 peak (m/z ~234) is often more intense than the molecular ion (M) due to the combined contributions of the ⁸¹Br isotope and the ³⁷Cl isotope. This inversion of standard organic ratios is a critical quality attribute.

Fragmentation Mechanisms (MS/MS)

Once the precursor ion is selected (m/z 231.9 for ⁷⁹Br/³⁵Cl), Collision-Induced Dissociation (CID) triggers specific cleavage events. The fragmentation hierarchy is governed by bond dissociation energies: C-Br (weakest) < C-Cl < Imidazole Ring (HCN loss) .

Fragmentation Pathway Diagram

The following diagram illustrates the competing fragmentation pathways. The loss of the bromine radical is the dominant initial event at lower collision energies, while ring opening (loss of HCN) requires higher energy.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 231.9 (79Br, 35Cl) Frag1 Fragment A [M+H - HCN]+ m/z 204.9 (Imidazole Ring Opening) Parent->Frag1 - HCN (27 Da) Low CE Frag2 Fragment B [M+H - Br•]+ m/z 152.9 (Radical Cation Formation) Parent->Frag2 - Br• (79 Da) Med CE Frag3 Fragment C [M+H - HCl]+ m/z 195.9 (Acid Elimination) Parent->Frag3 - HCl (36 Da) High CE Frag4 Fragment D [M+H - Br - HCN]+ m/z 125.9 (Secondary Fragmentation) Frag1->Frag4 - Br• Frag2->Frag4 - HCN

Caption: Proposed ESI+ fragmentation tree for 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine showing parallel neutral loss pathways.

Mechanistic Insight
  • Primary Pathway (HCN Loss): The imidazole ring is electron-rich but strained. Protonation typically occurs at N3 or N1. The loss of neutral HCN (27 Da) is the hallmark of imidazopyridine cores, shifting m/z 231.9 → 204.9.

  • Secondary Pathway (Halogen Loss):

    • Bromine: The C2-Br bond is significantly weaker than the C4-Cl bond. At medium collision energies (20-30 eV), homolytic cleavage can occur, yielding a radical cation (m/z 152.9).

    • Chlorine: Loss of Cl is rare as a primary event. It typically occurs only after the ring has destabilized or at very high energies.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed for High-Resolution Mass Spectrometry (HRMS) but is adaptable to Triple Quadrupole (QqQ) systems.

A. Sample Preparation[2][3]
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1000 ppm).

  • Working Standard: Dilute stock to 1 µg/mL (1 ppm) in 50:50 Water:Acetonitrile.

  • Critical Step: Use LC-MS grade solvents. Halogenated contaminants in lower-grade solvents can obscure the Cl isotope pattern.

B. LC-MS Parameters (ESI+)
ParameterSettingRationale
Ionization Mode ESI Positive (+)Basic pyridine nitrogen facilitates easy protonation [M+H]⁺.
Capillary Voltage 3.5 kVStandard for small molecule stability.
Cone Voltage 30 VSufficient to decluster adducts without inducing in-source fragmentation.
Source Temp 120°CPrevents thermal degradation of the labile C-Br bond.
Desolvation Gas N₂, 800 L/hrEnsures complete solvent evaporation for max sensitivity.
Collision Energy Ramp 10–40 eV10 eV: Preserves Parent (Isotope Check). 25 eV: Generates HCN loss (Structural Check). 40 eV: Forces Halogen loss (Deep Structural Check).
C. Data Analysis Workflow
  • Extract Ion Chromatogram (EIC): Target m/z 231.91 ± 0.02 Da.

  • Verify Isotope Pattern: Check for the M+2 (233.9) and M+4 (235.9) peaks.[1]

    • Pass Criteria: M+2 intensity is 120–140% of M; M+4 is ~30% of M.

  • MS/MS Confirmation: Confirm presence of daughter ion m/z 204.9 (Loss of HCN).

Troubleshooting & Optimization

Issue: Signal is weak or absent in ESI+.

  • Cause: The electron-withdrawing halogens (Br, Cl) reduce the basicity of the pyridine ring, making protonation harder than in the non-halogenated core.

  • Solution: Add 0.1% Formic Acid to the mobile phase. This lowers the pH, forcing protonation on the imidazole ring nitrogens.

Issue: M+2 peak is too high.

  • Cause: Co-elution with a contaminant or saturation of the detector.

  • Solution: Dilute sample 10x. If ratio persists, check for dibromo impurities (synthetic byproduct), which would show a 1:2:1 pattern.

References

  • National Institutes of Health (NIH). (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • University of Luxembourg. (2026).[2] PubChemLite Record: 2-bromo-4-chloro-1-methyl-1h-imidazo[4,5-c]pyridine. Retrieved from [Link]

  • Scientific Instrument Services. (2025). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from [Link]

Sources

Strategic Functionalization of Dihaloheteroarenes: A Comparative Guide to C2-Bromo vs. C4-Chloro Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Manual

Executive Summary

In the synthesis of complex pharmaceuticals and agrochemicals, dihaloheteroarenes—such as 2-bromo-4-chloropyrimidine and related pyridine or quinoline scaffolds—serve as indispensable building blocks. The presence of two distinct halogens at chemically inequivalent positions offers a strategic advantage: regioselective sequential functionalization .

This guide provides an in-depth comparative analysis of the reactivity at the C2-bromo versus the C4-chloro positions. By understanding the fundamental dichotomy between transition-metal-catalyzed oxidative addition and nucleophilic aromatic substitution (SNAr), chemists can rationally design synthetic routes that invert or control site selectivity without the need for protecting groups.

Mechanistic Divergence: The Causality of Regioselectivity

The differential reactivity of the C2 and C4 positions in a 2-bromo-4-chloroheteroarene system is not arbitrary; it is governed by two competing physical chemistry principles: Bond Dissociation Energy (BDE) and Lowest Unoccupied Molecular Orbital (LUMO) localization [1][2].

Palladium-Catalyzed Cross-Coupling: C2-Bromo Preference

In palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond.

  • The Causality: Oxidative addition is highly sensitive to bond strength. The C–Br bond (~68 kcal/mol) is significantly weaker than the C–Cl bond (~80 kcal/mol). Consequently, the palladium catalyst will preferentially insert into the C2–Br bond[1][3].

  • Result: High regioselectivity for C2-functionalization, leaving the C4-chloro group intact for subsequent downstream chemistry.

Nucleophilic Aromatic Substitution (SNAr): C4-Chloro Preference

Conversely, SNAr reactions are driven by the electrophilicity of the carbon center and the stabilization of the anionic Meisenheimer intermediate.

  • The Causality: Quantum Mechanical (QM) calculations demonstrate that the LUMO of the pyrimidine ring is predominantly localized at the C4 position[2]. Furthermore, the highly electronegative chlorine atom at C4 increases the local electrophilicity. The transition state for nucleophilic attack at C4 is substantially lower in energy than at C2[2][4].

  • Result: High regioselectivity for C4-functionalization, leaving the C2-bromo group intact.

Quantitative Comparison Data

The following table summarizes the predictive metrics and experimental outcomes for functionalizing 2-bromo-4-chloropyrimidine.

Reaction TypePrimary Governing FactorPreferred SiteRelative Reactivity TrendTypical Yield (Regioisomer)
Suzuki-Miyaura Bond Dissociation EnergyC2 (Bromo) C-I > C-Br > C-Cl85 - 95% (C2-Aryl)
Sonogashira Oxidative Addition RateC2 (Bromo) C-I > C-Br > C-Cl80 - 90% (C2-Alkynyl)
SNAr (Amines) LUMO Localization / ElectrophilicityC4 (Chloro) C4 > C290 - 98% (C4-Amino)
SNAr (Alkoxides) Meisenheimer StabilizationC4 (Chloro) C4 > C285 - 95% (C4-Alkoxy)

Logical Workflows & Pathway Visualizations

To successfully execute a sequential functionalization, the order of operations is critical. The diagrams below illustrate the divergent pathways and the decision-making matrix for these substrates.

G Start 2-Bromo-4-chloropyrimidine Pd Palladium Catalysis (Suzuki/Sonogashira) Start->Pd Oxidative Addition (C-Br bond) SNAr Nucleophilic Attack (Amines/Alkoxides) Start->SNAr LUMO Control (C4 position) C2_Prod C2-Functionalized 4-Chloropyrimidine Pd->C2_Prod Cross-Coupling C4_Prod C4-Functionalized 2-Bromopyrimidine SNAr->C4_Prod Meisenheimer Complex

Divergent pathways of 2-bromo-4-chloropyrimidine based on reaction type.

DecisionTree Goal Target Functionalization C2_Target Functionalize C2 First? Goal->C2_Target C4_Target Functionalize C4 First? Goal->C4_Target Use_Pd Use Pd-Catalyzed Cross-Coupling C2_Target->Use_Pd C-Br > C-Cl Use_SNAr Use SNAr Conditions C4_Target->Use_SNAr C4 more electrophilic Result_C2 Retains C4-Cl for Step 2 Use_Pd->Result_C2 Result_C4 Retains C2-Br for Step 2 Use_SNAr->Result_C4

Decision matrix for sequential functionalization of dihaloheteroarenes.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the regioselectivity is maintained and that the orthogonal halogen remains unreacted for subsequent steps.

Protocol A: C2-Selective Suzuki-Miyaura Cross-Coupling

Objective: Selectively couple an arylboronic acid at the C2-bromo position while preserving the C4-chloro group[1][5].

Reagents:

  • 2-Bromo-4-chloropyrimidine (1.0 equiv)

  • Arylboronic acid (1.05 equiv - slight excess prevents over-coupling)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • System Purging: To an oven-dried Schlenk flask, add 2-bromo-4-chloropyrimidine, arylboronic acid, and Pd(PPh₃)₄. Evacuate and backfill with Argon (3x) to prevent catalyst oxidation.

  • Solvent Addition: Add degassed 1,4-dioxane, followed by the 2M Na₂CO₃ solution.

  • Controlled Heating: Heat the biphasic mixture to 80 °C. Causality note: Keeping the temperature at or below 80 °C minimizes the thermal energy available to activate the stronger C-Cl bond, ensuring strict C2 selectivity.

  • Validation Checkpoint (TLC/LC-MS): After 4 hours, sample the organic layer. LC-MS should show the consumption of the starting material and a single major product mass corresponding to[M+H]⁺ of the C2-aryl-4-chloropyrimidine. The isotopic pattern must show a 3:1 ratio indicative of a single chlorine atom.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: C4-Selective SNAr Amination

Objective: Selectively install a secondary amine at the C4-chloro position while preserving the C2-bromo group[4].

Reagents:

  • 2-Bromo-4-chloropyrimidine (1.0 equiv)

  • Morpholine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: Dissolve 2-bromo-4-chloropyrimidine in anhydrous DCM at 0 °C under an inert atmosphere.

  • Base Addition: Add DIPEA to act as an acid scavenger. Causality note: DIPEA prevents the formation of HCl salts with the incoming nucleophile, maintaining its reactivity.

  • Nucleophile Addition: Add morpholine dropwise over 10 minutes.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature. Stir for 2-4 hours. Causality note: The high electrophilicity of the C4 position allows this SNAr to proceed at ambient temperatures, completely avoiding the activation of the C2-bromo position.

  • Validation Checkpoint (NMR): Isolate a crude sample. In ¹H NMR, the pyrimidine protons (typically doublets around 8.0-8.5 ppm) will shift significantly due to the electron-donating nature of the newly installed amine at C4, confirming regioselectivity.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI URL:[Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: PubMed (NIH) URL:[Link]

Sources

Technical Guide: UV-Vis Absorption & Spectroscopic Characterization of Imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[4,5-c]pyridine (3-deazapurine) represents a privileged scaffold in medicinal chemistry, serving as a bioisostere for purines (adenine/guanine) and benzimidazoles.[1] Unlike its carbocyclic analog (benzimidazole) or its isomer (imidazo[4,5-b]pyridine), the [4,5-c] framework offers unique electronic distribution patterns that significantly influence its interaction with biological targets (e.g., kinases, mycobacterial enzymes) and its utility as a pH-sensitive fluorophore.

This guide provides a comparative spectroscopic analysis, focusing on the causality between structural modifications and spectral shifts (


), molar extinction coefficients (

), and solvatochromic behaviors.

Part 1: The Chromophore Architecture & Comparative Baseline

To interpret the spectra of derivatives, one must first understand the electronic baseline of the core scaffold compared to its alternatives.

Structural Comparison and Electronic Consequences
ScaffoldStructure DescriptionElectronic FeatureUV-Vis Consequence
Imidazo[4,5-c]pyridine Pyridine fused to imidazole (N at pos 5)High Electron Deficiency. The pyridine N pulls density, lowering HOMO energy.Hypsochromic (Blue) Shift relative to purines. Distinct pH sensitivity due to pyridine N protonation.[2][3]
Imidazo[4,5-b]pyridine Isomer (N at pos 4)Asymmetric dipole; N position alters H-bond capability.Similar

range but distinct solvatochromic shifts due to dipole moment differences.
Benzimidazole Benzene fused to imidazoleCarbocyclic core; higher electron density than pyridyl analogs.Standard reference. Absorption bands often red-shifted compared to the electron-deficient pyridine analogs.
Electronic Transitions

The absorption spectrum of imidazo[4,5-c]pyridine is dominated by two primary transitions:

  • 
     Transitions (240–280 nm):  High energy, high intensity (
    
    
    
    M
    
    
    cm
    
    
    ). Arises from the aromatic conjugation of the fused ring system.
  • 
     Transitions (280–320 nm):  Lower energy, lower intensity (often appears as a shoulder). Arises from the non-bonding electrons on the pyridine and imidazole nitrogens.
    

Part 2: Spectral Characteristics & Substituent Effects[3][4]

Modifying the [4,5-c] core with aryl groups or push-pull systems drastically alters the landscape. Below is a summary of key derivatives and their spectral shifts.

Quantitative Spectral Data[3]

Table 1: Comparative Absorption Data of Key Derivatives

Compound ClassSolvent

(nm)

(M

cm

)
Stokes Shift (nm)Mechanistic Insight
Core Scaffold (Unsubstituted)MeOH260–265~4,500N/ABaseline aromatic absorption.
2-Phenyl-imidazo[4,5-c]pyridine EtOH305–315~18,000~60Conjugation extension via phenyl ring lowers HOMO-LUMO gap (Bathochromic shift).
"B2" Derivative (Phenol-substituted)MeCN33522,500175 ESIPT System. Intramolecular H-bond (OH···N) allows excited-state proton transfer, causing massive Stokes shift (Em ~510nm).
Amino-substituted (e.g., 6-amino)DMSO320–340~12,00040–80Auxochromic effect of -NH2 donates electrons into the electron-poor pyridine ring (ICT).

Note on "B2" Derivative: The compound 2,4-di-tert-butyl-6-(3H-imidazo[4,5-c]pyridine-2-yl)phenol is a critical benchmark.[4] Its large Stokes shift (175 nm) makes it superior to standard benzimidazoles for fluorescence microscopy, as it avoids self-quenching and separates excitation/emission signals effectively.

Part 3: Critical Parameters (Solvatochromism & pH)

The imidazo[4,5-c]pyridine core is amphoteric. Understanding its behavior in varying pH is mandatory for accurate quantification.

Protonation Logic

The scaffold contains two basic nitrogen sites.[2]

  • Pyridine Nitrogen (N5): The most basic site (

    
    ). Protonation here typically causes a Red Shift (Bathochromic)  due to stabilization of the 
    
    
    
    orbital.
  • Imidazole Nitrogen: Less basic. Deprotonation of the NH (if unsubstituted) occurs at high pH (

    
    ), leading to anion formation and significant spectral changes.
    
Solvatochromism
  • Non-Polar (Hexane/Toluene): Vibrational fine structure is often visible.

  • Polar Protic (MeOH/Water): Loss of fine structure (broadening) due to H-bonding with solvent.

  • Shift Direction: generally exhibits positive solvatochromism (red shift in polar solvents), indicating the excited state is more polar than the ground state (stabilized by polar solvents).

Part 4: Experimental Protocol (Self-Validating)

Reagents & Preparation
  • Stock Solvent: DMSO (Spectroscopic Grade). Reason: Imidazo[4,5-c]pyridines often aggregate in pure water or alcohols.

  • Working Solvent: Phosphate Buffer (pH 7.4) or Methanol.

  • Concentration Range:

    
     M to 
    
    
    
    M.
Step-by-Step Workflow
  • Baseline Correction (System Validation):

    • Fill both sample and reference cuvettes with the exact solvent mixture intended for the sample.

    • Run a baseline scan (200–800 nm).

    • Acceptance Criteria: Absorbance must be < 0.005 AU across the range.

  • Stock Preparation:

    • Dissolve ~1 mg of derivative in 1 mL DMSO. Sonicate for 5 mins to ensure complete dissolution (micro-aggregates scatter light and distort UV baselines).

  • Dilution & Scans:

    • Dilute stock into the working solvent to reach ~10

      
      M.
      
    • Scan 1: Fast scan (600 nm/min) to locate

      
      .
      
    • Scan 2: Slow scan (120 nm/min) at

      
       nm for precise 
      
      
      
      determination.
  • Linearity Check (Beer-Lambert Validation):

    • Prepare 3 concentrations (e.g., 5, 10, 20

      
      M).
      
    • Plot Abs vs. Conc.

      
       must be 
      
      
      
      . Deviation indicates aggregation (stacking).

Part 5: Visualizations (Graphviz)

Experimental Workflow & Logic

This diagram outlines the decision tree for characterizing a new imidazo[4,5-c]pyridine derivative.

G Start New Imidazo[4,5-c]pyridine Derivative Solubility Solubility Check (DMSO Stock) Start->Solubility Dilution Dilution to 10 µM (MeOH or Buffer) Solubility->Dilution Scan UV-Vis Scan (200-600 nm) Dilution->Scan Check Check Absorbance Shape Scan->Check FineStruct Fine Structure Visible? (Vibrational bands) Check->FineStruct Analysis Aggregation Broad/Tailing Baseline? Check->Aggregation Analysis Action1 Monomeric State Confirmed Calculate Epsilon FineStruct->Action1 Yes (Non-polar) Aggregation->Action1 No (Linear Beer's Law) Action2 Aggregation Suspected Add Detergent/Change Solvent Aggregation->Action2 Yes

Caption: Decision tree for validating spectral integrity and detecting aggregation in heterocyclic analysis.

Protonation Equilibrium Diagram

Visualizing the pH-dependent species of the scaffold.

Protonation Cation Dicationic Species (pH < 2) Pyridine N+ & Imidazole N+ Mono Monocationic Species (pH 4-6) Pyridine N+ (favored) Cation->Mono pKa1 ~ 3.0 Neutral Neutral Species (pH 7-10) Uncharged Mono->Neutral pKa2 ~ 5.5 (Pyridine) Anion Anionic Species (pH > 12) Imidazole N- Neutral->Anion pKa3 > 12.5 (Imidazole NH)

Caption: Protonation states of the imidazo[4,5-c]pyridine core across the pH scale.

References

  • Carreño, A., et al. (2016).[4] Theoretical and experimental characterization of a novel pyridine benzimidazole: suitability for fluorescence staining in cells and antimicrobial properties. New Journal of Chemistry.

  • BenchChem. (2024). An In-depth Technical Guide on the Basic Properties of 6H-Imidazo[4,5-b]pyridine. (Used for comparative pKa and isomeric data).[3]

  • Berríos, E., et al. (2017).[4] New Properties of a Bioinspired Pyridine Benzimidazole Compound as a Novel Differential Staining Agent. Frontiers in Chemistry.

  • PubChem. 1H-Imidazo[4,5-c]pyridine Compound Summary. National Library of Medicine.

  • Kralj, M., et al. (2014). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (Comparative spectral data for pyridine isomers).

Sources

Validating Regiochemistry of Substituted Imidazo[4,5-c]pyridines: A Comparative Guide to NOESY and Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[4,5-c]pyridine scaffold is a privileged pharmacophore and a critical purine bioisostere widely utilized in the development of antiviral agents, kinase inhibitors, and GABAA receptor modulators 1[1]. During the synthesis of these molecules, N-alkylation of the imidazole ring typically yields a mixture of N1 and N3 regioisomers. Because the electronic environments of these isomers are remarkably similar, 1D


H and 

C NMR spectroscopy alone is often insufficient for definitive structural elucidation.

For researchers and drug development professionals, unequivocal assignment of regiochemistry is not just a structural exercise—it is a strict regulatory requirement for intellectual property (patenting) and establishing reliable Structure-Activity Relationships (SAR). This guide provides an objective, causality-driven comparison of 2D Nuclear Overhauser Effect Spectroscopy (NOESY) against alternative analytical techniques, establishing a self-validating protocol for regiochemical assignment.

The Analytical Challenge: Structural Logic of Imidazo[4,5-c]pyridines

To understand why specific analytical techniques succeed or fail, we must first map the spatial and electronic geometry of the imidazo[4,5-c]pyridine core.

The fused bicyclic system consists of an imidazole ring (N1, C2, N3) and a pyridine ring (C3a, C4, N5, C6, C7, C7a). The position of the pyridine nitrogen (N5) breaks the symmetry of the molecule, creating distinct proton environments that serve as our primary diagnostic markers:

  • H4 (Singlet, ~9.0 ppm): Isolated between the N5 nitrogen and the C3a bridgehead carbon.

  • H6 (Doublet, ~8.4 ppm): Adjacent to the N5 nitrogen, coupling with H7 (

    
     Hz).
    
  • H7 (Doublet, ~7.6 ppm): Adjacent to the C7a bridgehead, coupling with H6.

When an alkyl substituent is introduced, its spatial proximity to these specific pyridine protons dictates our analytical strategy. An N1-substituent will reside less than 3.5 Å from H7 , whereas an N3-substituent will reside less than 3.5 Å from H4 .

Comparative Analysis of Analytical Techniques

While several techniques can theoretically differentiate these isomers, their practical utility varies based on molecular rigidity, sample purity, and acquisition time.

Quantitative Comparison of Regiochemical Validation Methods
Analytical TechniquePrimary MechanismKey Advantage for Imidazo[4,5-c]pyridinesPrimary Limitation
2D NOESY Through-space dipole-dipole cross-relaxation (< 5 Å)Direct, unambiguous correlation to easily identifiable

H signals (H4 or H7).
Requires careful tuning of mixing time (

) to prevent spin diffusion.
2D HMBC Through-bond heteronuclear coupling (

,

)
Independent of molecular conformation or tumbling rates.Requires complex, error-prone assignment of quaternary bridgehead carbons (C3a vs C7a).
1D Selective NOE Selective RF irradiation of target protonHigh digital resolution; fast acquisition for single, known peaks.Inefficient for complex mixtures; requires prior knowledge of exact target frequencies.
X-Ray Crystallography Electron density diffractionAbsolute 3D spatial confirmation.Requires high-quality single crystals; highly time-consuming.
The NOESY vs. HMBC Debate: Why NOESY Wins Here

HMBC (Heteronuclear Multiple Bond Correlation) is often considered the orthogonal gold standard to NOESY2[2]. In an HMBC experiment, an N1-alkyl group will show a 3-bond correlation to C7a, while an N3-alkyl group correlates to C3a.

The Causality of Error: The fatal flaw of relying solely on HMBC for imidazo[4,5-c]pyridines is that C3a and C7a are both quaternary bridgehead carbons with nearly identical


C chemical shifts. To use HMBC reliably, you must first execute a complex "walk" from H4 and H7 to assign C3a and C7a. Conversely, NOESY relies entirely on the 

H spectrum 3[3]. Because H4 (singlet) and H7 (doublet) are instantly distinguishable by their splitting patterns, NOESY provides a direct, single-step structural proof.

G Start Substituted Imidazo[4,5-c]pyridine Mixture Purification Chromatographic Separation (Isolate Regioisomers) Start->Purification NMR1D 1D 1H NMR Assign H4 (s) and H7 (d) Purification->NMR1D NMR2D 2D NMR Strategy NMR1D->NMR2D NOESY 2D NOESY (Through-Space < 5 Å) NMR2D->NOESY HMBC 2D HMBC (Through-Bond 2-3 J) NMR2D->HMBC Secondary Validation N1 N1-Isomer Cross-peak: Alkyl-H ↔ H7 (d) NOESY->N1 If proximity to Doublet N3 N3-Isomer Cross-peak: Alkyl-H ↔ H4 (s) NOESY->N3 If proximity to Singlet

Figure 1: Logical workflow for assigning imidazo[4,5-c]pyridine regiochemistry via NMR.

Self-Validating Experimental Protocol: 2D NOESY

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system. Every step includes a causality check to prevent false positives 4[4].

Step 1: Sample Preparation & Internal Calibration
  • Preparation: Dissolve 10–15 mg of the purified regioisomer in 0.6 mL of a deuterated solvent (e.g., DMSO-

    
     or CDCl
    
    
    
    ).
  • Causality Check: High concentration is mandatory. NOE cross-peaks represent only 1–5% of the total magnetization transfer. Insufficient sample concentration will result in the cross-peaks being buried in baseline noise.

Step 2: 1D Baseline Assignment (The Anchor)
  • Acquire a standard 1D

    
    H NMR spectrum.
    
  • Self-Validation: You must identify the pyridine protons before proceeding. Look for H4 (singlet, ~9.0 ppm), H6 (doublet, ~8.4 ppm), and H7 (doublet, ~7.6 ppm). If these signals are overlapping or obscured by solvent, switch to a different deuterated solvent. You cannot interpret the NOESY without these anchors.

Step 3: NOESY Acquisition & Mixing Time ( ) Optimization
  • Set up a phase-sensitive gradient NOESY experiment (e.g., noesygpphpp).

  • Set Mixing Time (

    
    ):  300–500 ms.
    
  • Causality Check: The mixing time is the most critical parameter. For small molecules (MW < 500 Da), the molecular correlation time (

    
    ) is short, meaning NOE builds up slowly. If 
    
    
    
    is too short (< 100 ms), no cross-peaks will appear. If
    
    
    is too long (> 800 ms), magnetization will transfer from the alkyl group to H7, and then through H7 to H6. This phenomenon, known as spin diffusion , will create a false-positive cross-peak, destroying the integrity of the regiochemical assignment.

MixingTime tm NOESY Mixing Time (τm) short Too Short (< 100 ms) tm->short opt Optimal (300 - 500 ms) tm->opt long Too Long (> 800 ms) tm->long res1 Weak/No NOE Cross-peaks (False Negative) short->res1 res2 Clear Regiochemical Assignment (Direct Dipolar Coupling) opt->res2 res3 Spin Diffusion (False Positive Proximity) long->res3

Figure 2: Causality of NOESY mixing time (τm) selection on cross-peak reliability.

Step 4: Processing and Interpretation
  • Zero-fill the data to a 2K x 2K matrix and apply a squared sine-bell window function to enhance resolution.

  • Phase the diagonal peaks. For small molecules in the extreme narrowing limit (

    
    ), NOE cross-peaks will have the opposite phase  to the diagonal peaks.
    
  • Final Assignment: Locate the F2 slice corresponding to the N-alkyl protons (e.g., an N-CH

    
     singlet at ~3.8 ppm). Scan the F1 dimension:
    
    • Cross-peak at ~7.6 ppm (Doublet)

      
      N1-Isomer Confirmed. 
      
    • Cross-peak at ~9.0 ppm (Singlet)

      
      N3-Isomer Confirmed. 
      

Conclusion

While HMBC and X-ray crystallography remain valuable orthogonal tools, 2D NOESY is the most efficient and logically sound technique for validating the regiochemistry of substituted imidazo[4,5-c]pyridines. By anchoring the through-space NOE correlations to the distinct multiplicities of the pyridine ring protons (H4 singlet vs. H7 doublet), researchers can establish a self-validating, foolproof system for structural elucidation.

References

1.2 2. 3 3. 1 4.4

Sources

Safety Operating Guide

2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to 2-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine: Handling, Safety, and Proper Disposal Procedures

For researchers and drug development professionals, the safe handling and disposal of halogenated heterocyclic intermediates is a critical component of laboratory operations. 2-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine is a highly valuable building block in pharmaceutical synthesis, but its dual-halogenated imidazopyridine core necessitates strict adherence to specialized waste management protocols. Improper disposal not only violates environmental regulations but can also lead to dangerous laboratory incidents.

This guide provides a self-validating, step-by-step procedural framework for the operational handling and disposal of this compound, ensuring scientific integrity and regulatory compliance.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of a compound is the first step in designing a safe operational plan.

PropertyData
Chemical Name 2-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine
CAS Number 1638767-42-6
Molecular Formula C₆H₃BrClN₃
Molecular Weight 232.47 g/mol
Functional Groups Bromide, Chloride, Imidazopyridine core
Waste Classification Halogenated Organic Waste

Causality of Hazards: The presence of both bromine and chlorine atoms on the nitrogen-rich imidazopyridine ring dictates its classification as a halogenated organic compound[1]. Halogenated substances require extensive, specialized treatment during waste disposal to minimize environmental pollution[2]. If incinerated improperly, halogenated organics can release highly corrosive hydrogen chloride (HCl) and hydrogen bromide (HBr) gases, or form toxic byproducts such as dioxins and furans. Therefore, this compound must be strictly segregated from non-halogenated waste streams[3].

Operational Safety & Handling Protocol

Before discussing disposal, it is imperative to establish safe handling procedures to minimize the generation of contaminated waste.

  • Engineering Controls : Always handle the solid powder inside a certified chemical fume hood to prevent inhalation of airborne particulates.

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (double-gloving is recommended for extended handling), a flame-resistant lab coat, and chemical splash goggles.

  • Static Control : As a dry powder, use anti-static weighing boats and spatulas to prevent the compound from aerosolizing or clinging to surfaces.

  • Solvent Compatibility : When dissolving the compound for assays or synthesis, be aware that the resulting solution immediately becomes a "halogenated liquid waste" regardless of whether the solvent itself is halogenated or non-halogenated[2].

Waste Segregation & Disposal Workflows

The fundamental rule of disposing of 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine is strict segregation . Mixing halogenated waste with non-halogenated solvents (e.g., acetone) can lead to highly exothermic reactions or even explosions[2]. Furthermore, under no circumstances should any trace of this chemical or its solutions be discharged into the sanitary sewer, as it can disrupt biological treatment systems at public water treatment works[4].

Step-by-Step Disposal Methodology for Liquid Waste:

  • Designate a Specific Container : Use a high-density polyethylene (HDPE) carboy specifically labeled "Halogenated Organic Solvent Waste."

  • Verify Compatibility : Ensure the waste mixture contains less than 20% water and is free of incompatible materials such as alkali metals, strong acids, or peroxides.

  • Transfer : Carefully pour the reaction mixture containing 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine into the carboy using a funnel inside the fume hood.

  • Cap and Store : Securely cap the container immediately after use. Liquid waste containers should never be filled beyond 75% capacity to allow for vapor expansion and prevent pressure-induced ruptures[5].

  • EHS Pickup : Submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department before the container reaches its 180-day accumulation limit[4].

Step-by-Step Disposal Methodology for Solid Waste:

  • Collect Contaminants : Place all contaminated consumables—including spent silica gel, filter paper, empty sample vials, and used gloves—directly into a chemically contaminated solid waste bin[2].

  • Double-Bagging : For highly contaminated items (e.g., heavily saturated paper towels from a spill), place the items in a sealed, leak-proof plastic bag before depositing them into the main solid waste container.

  • Labeling : Clearly label the container as "Halogenated Solid Waste - Contains 2-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine."

  • Final Disposal Route : EHS will collect this waste for high-temperature rotary kiln incineration equipped with caustic scrubbing, which is the EPA-mandated treatment technology to neutralize the resulting acidic halogen gases[3].

Life-Cycle and Disposal Workflow

The following diagram illustrates the validated workflow for segregating and processing waste containing 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine.

G A 2-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine (Solid API/Intermediate) B Liquid Reaction Mixture (Dissolved in Solvent) A->B Synthesis/Assay C Solid Contaminants (Silica, Vials, PPE) A->C Handling/Spills D Halogenated Liquid Waste (<20% Water, No Metals) B->D Pour into designated Halogenated Carboy E Halogenated Solid Waste (Double-Bagged/Sealed) C->E Place in sealed Solid Waste Bin F EHS / Chemical Waste Collection (Storage < 180 Days) D->F EHS Pickup Request E->F EHS Pickup Request G High-Temperature Incineration (>850°C) F->G Transport to Treatment Facility H Caustic Scrubbing & Ash (HCl/HBr Neutralization) G->H Exhaust Gas Treatment

Workflow for the segregation and high-temperature incineration of halogenated imidazopyridine waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.

  • Assess and Isolate : Evacuate unnecessary personnel from the immediate area. If the chemical is dissolved in a flammable solvent, immediately turn off all ignition sources[5].

  • Dry Powder Spill : Do not sweep dry powder, as this creates hazardous aerosols. Instead, gently cover the spill with a damp paper towel (using water or a compatible non-reactive solvent) to suppress dust, then carefully scoop the material into a wide-mouth HDPE waste container[6].

  • Liquid Solution Spill : Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or a commercial chemical spill pad). Once absorbed, use a plastic scoop to transfer the saturated material into a leak-proof solid waste container.

  • Decontamination : Wash the affected surface with a detergent solution, followed by a water rinse. All cleaning materials must be disposed of as halogenated solid waste.

  • Reporting : Notify the laboratory supervisor and EHS immediately, documenting the exact quantity of 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine involved in the incident.

References

  • University of Windsor. "Hazardous Materials Disposal Guide." Chemical Control Centre. URL:[Link]

  • University of North Carolina at Chapel Hill (UNC). "Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan." Environment, Health and Safety. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." National Service Center for Environmental Publications (NSCEP). URL:[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Environmental Health and Safety. URL:[Link]

Sources

Personal protective equipment for handling 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Profile (The "Why")

Handling 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine requires more than generic laboratory safety.[1][2] This compound belongs to a class of halogenated nitrogen heterocycles often used as scaffolds in kinase inhibitor development. Its structure—a fused imidazopyridine core with reactive bromine and chlorine substituents—presents specific chemical and biological risks.

The Mechanistic Risk:

  • Electrophilic Reactivity: The C-Br and C-Cl bonds, activated by the electron-deficient pyridine ring, make this compound an electrophile. It can alkylate biological nucleophiles (DNA, proteins), posing potential sensitization or mutagenic risks [1].

  • Biological Activity: As a purine mimetic, this scaffold is designed to interact with biological enzymes. Even trace exposure can trigger pharmacological effects or severe irritation to mucous membranes [2].

GHS Classification (Conservative Assessment):

  • Signal Word: DANGER

  • H301/H311: Toxic if swallowed or in contact with skin.[3]

  • H315/H319: Causes skin irritation and serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4][5]

Hierarchy of Exposure Control

We utilize a "Defense-in-Depth" strategy. PPE is the last line of defense, not the first.

ExposureControl cluster_0 Level 1: Engineering Controls (Primary Barrier) cluster_1 Level 2: Administrative Controls cluster_2 Level 3: PPE (Personal Protective Equipment) Hood Chemical Fume Hood (Face Velocity: 80-100 fpm) SOP SOP & Training Hood->SOP Supported by HEPA HEPA/Carbon Filtration (If powder handling) Resp Respiratory Protection (If outside hood) HEPA->Resp Backup for Gloves Hand Protection (Task Specific) SOP->Gloves Mandates Hygiene Decon Protocols

Figure 1: The hierarchy of controls prioritizes containment. PPE serves as redundancy for engineering failures.

The PPE Matrix: Task-Based Selection

Standard nitrile gloves are often insufficient for halogenated heterocycles, especially when dissolved in organic solvents. The halogen atoms can facilitate permeation through standard rubber.

Table 1: PPE Specifications by State
ParameterSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Workup)
Hand Protection Double Nitrile (Min 5 mil outer). Change immediately if contaminated.[3][6][7][8]Laminate (Silver Shield) under Nitrile OR High-Grade Viton if using halogenated solvents (DCM).
Eye Protection Chemical Splash Goggles (ANSI Z87.1).Chemical Splash Goggles + Face Shield if >100mL volume.
Body Protection Lab coat (Tyvek preferred for static resistance) + Long sleeves.Chemical-resistant apron (Rubber/Neoprene) over lab coat.
Respiratory N95 not recommended. Use Fume Hood. If hood unavailable: P100 Half-Mask .Fume Hood Mandatory. PAPR required for spill cleanup >50g.
Footwear Closed-toe, non-perforated leather/synthetic.Chemical-resistant overshoes for large scale (>1L).

Critical Note on Solvents: If this compound is dissolved in Dichloromethane (DCM) , standard nitrile gloves offer <5 minutes of protection. You must use laminate liners (e.g., Ansell Barrier®) [3].

Operational Protocol: Safe Handling Workflow

This protocol minimizes static discharge (common with heteroaromatic powders) and inhalation risks.

Phase A: Preparation
  • Clear the Hood: Remove unnecessary clutter to ensure laminar airflow.

  • Static Control: Place an ionizing fan or anti-static gun inside the hood if the powder is fluffy/electrostatic.

  • Staging: Pre-weigh solvent and reagents. Have a waste container ready inside the hood.

Phase B: The Weighing Procedure
  • Don PPE: Put on laminate inner gloves, then nitrile outer gloves.

  • Tare: Place the receiving vessel (flask) on the balance.

  • Transfer: Use a disposable spatula. Do not pour from the source bottle.

  • Seal: Immediately recap the source container.

  • Wipe Down: Wipe the exterior of the receiving flask with a solvent-dampened tissue (compatible with reaction) before removing from the balance area.

Phase C: Decontamination[3]
  • Outer Glove Removal: Remove outer nitrile gloves inside the hood and discard into hazardous waste.

  • Surface Clean: Wipe balance and hood surface with methanol or acetone (solubility dependent).

  • Wash: Wash hands with soap and water for 20 seconds after removing inner gloves.

HandlingWorkflow cluster_precaution Safety Check Start Start Check Check Airflow & Don PPE Start->Check Weigh Weigh Solid (Inside Hood/Enclosure) Check->Weigh Dissolve Add Solvent (Immediate Dissolution) Weigh->Dissolve Weigh->Dissolve Minimize Dust Time Seal Seal Vessel Dissolve->Seal Decon Wipe Containers & Doff Outer Gloves Seal->Decon End Proceed to Reaction Decon->End

Figure 2: Operational workflow emphasizing the containment of dust before solvation.

Waste & Disposal Logistics

Improper disposal of halogenated heterocycles can lead to environmental toxicity and regulatory fines.

Disposal Classification:

  • RCRA Code: Likely hazardous (check local regulations for P-list/U-list applicability, otherwise default to Characteristic Toxic).

  • Segregation: Halogenated Organic Waste .

Disposal Steps:

  • Quench: Ensure no unreacted active intermediates remain (if part of a reaction mixture).

  • Separate: Do not mix with acidic aqueous waste (risk of generating toxic vapors) or oxidizers.

  • Labeling: Label clearly as "Halogenated Organic Waste - Contains 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the solution is acidic [4].

Emergency Response

In Case of Skin Contact:

  • Immediate Action: Move to safety shower/sink immediately.

  • Flush: Rinse with copious water for 15 minutes .

  • Remove: Cut off contaminated clothing; do not pull it over the head.

  • Medical: Seek medical attention. Bring the SDS.

In Case of Spill (Solid):

  • Isolate: Evacuate the immediate area.

  • PPE Up: Wear full PPE (including respiratory protection if powder is airborne).

  • Contain: Cover with a damp paper towel to prevent dust dispersion.

  • Clean: Scoop up material. Wipe area with Acetone/Methanol.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Imidazo[4,5-c]pyridine derivatives. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[9] National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.